L-659877
Description
Properties
IUPAC Name |
3-[(2S,8S,14S,17S)-8-benzyl-5-(1H-indol-3-ylmethyl)-14-(2-methylpropyl)-17-(2-methylsulfanylethyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H50N8O7S/c1-22(2)17-29-37(52)44-28(15-16-54-3)36(51)43-27(13-14-32(39)47)35(50)46-31(19-24-20-40-26-12-8-7-11-25(24)26)38(53)45-30(18-23-9-5-4-6-10-23)34(49)41-21-33(48)42-29/h4-12,20,22,27-31,40H,13-19,21H2,1-3H3,(H2,39,47)(H,41,49)(H,42,48)(H,43,51)(H,44,52)(H,45,53)(H,46,50)/t27-,28-,29-,30-,31?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUZPIDCIQWWLS-FGHIVKBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CCC(=O)N)CCSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)NCC(=O)N1)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CCC(=O)N)CCSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H50N8O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00925340 | |
| Record name | 3-{8-Benzyl-3,6,9,12,15,18-hexahydroxy-5-[(1H-indol-3-yl)methyl]-14-(2-methylpropyl)-17-[2-(methylsulfanyl)ethyl]-1,4,7,10,13,16-hexaazacyclooctadeca-3,6,9,12,15,18-hexaen-2-yl}propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00925340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
762.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125989-12-0 | |
| Record name | Cyclo(Gln-Trp-Phe-Gly-Leu-Met) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125989120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-{8-Benzyl-3,6,9,12,15,18-hexahydroxy-5-[(1H-indol-3-yl)methyl]-14-(2-methylpropyl)-17-[2-(methylsulfanyl)ethyl]-1,4,7,10,13,16-hexaazacyclooctadeca-3,6,9,12,15,18-hexaen-2-yl}propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00925340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
L-659,877: A Technical Guide to its Mechanism of Action as a Selective NK2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-659,877, with the chemical structure Cyclo(Gln-Trp-Phe-Gly-Leu-Met), is a potent and highly selective competitive antagonist of the neurokinin 2 (NK2) receptor. This document provides a comprehensive overview of its mechanism of action, supported by quantitative binding and functional data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
L-659,877 exerts its pharmacological effect by competitively binding to the NK2 receptor, a G-protein coupled receptor (GPCR). Its primary endogenous ligand is neurokinin A (NKA). By occupying the NKA binding site, L-659,877 prevents receptor activation and the subsequent initiation of downstream intracellular signaling cascades. This antagonistic action has been demonstrated in various in vitro and in vivo models, where it effectively blocks NKA-induced physiological responses.
The selectivity of L-659,877 for the NK2 receptor over the other neurokinin receptor subtypes, NK1 and NK3, is a key feature of its pharmacological profile. This selectivity is critical for its utility as a research tool to investigate the specific roles of the NK2 receptor in various physiological and pathological processes.
Quantitative Pharmacological Data
The potency and selectivity of L-659,877 have been quantified through various in vitro assays. The following tables summarize the key pharmacological parameters.
| Parameter | Receptor | Species | Tissue/Cell Line | Value | Reference |
| pA2 | NK2 | Hamster | Trachea | 8.7 | [1] |
| Ki | NK1 | - | - | Weak or no activity | [1] |
| Ki | NK3 | - | - | Weak or no activity | [1] |
Table 1: Antagonist Potency and Selectivity of L-659,877. The pA2 value represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve. Higher pA2 values indicate greater antagonist potency.
Signaling Pathways
The NK2 receptor, upon activation by agonists like NKA, couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). L-659,877 blocks the initiation of this cascade by preventing the initial agonist-receptor interaction.
Experimental Protocols
Functional Antagonism in Hamster Trachea (Schild Analysis)
This protocol determines the potency of L-659,877 as a competitive antagonist by measuring its ability to inhibit NKA-induced contractions in isolated hamster trachea.[1][2]
Methodology:
-
Tissue Preparation:
-
Male hamsters are euthanized, and the trachea is excised and placed in Krebs-Henseleit solution.
-
The trachea is cleaned of adhering connective tissue and cut into a spiral strip.
-
The strip is mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 / 5% CO2.
-
The tissue is allowed to equilibrate under a resting tension of 1 g for at least 60 minutes, with washes every 15 minutes.
-
-
Experimental Procedure:
-
A cumulative concentration-response curve to NKA is established.
-
The tissue is washed, and after a recovery period, it is incubated with a known concentration of L-659,877 for a predetermined time (e.g., 30-60 minutes).
-
A second cumulative concentration-response curve to NKA is then generated in the presence of L-659,877.
-
This procedure is repeated with increasing concentrations of L-659,877.
-
-
Data Analysis:
-
The dose ratio (DR) is calculated for each concentration of L-659,877 by dividing the EC50 of NKA in the presence of the antagonist by the EC50 of NKA in its absence.
-
A Schild plot is constructed by plotting log(DR-1) against the negative logarithm of the molar concentration of L-659,877.
-
The pA2 value is determined from the x-intercept of the Schild regression line. A slope not significantly different from unity is indicative of competitive antagonism.[3][4][5]
-
Radioligand Binding Assay (Hypothetical Protocol based on standard methods)
This protocol would be used to determine the binding affinity (Ki) of L-659,877 for NK1, NK2, and NK3 receptors.
Methodology:
-
Membrane Preparation:
-
Cells stably expressing the human NK1, NK2, or NK3 receptor are harvested and homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, membrane preparations are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-Substance P for NK1, [¹²⁵I]-NKA for NK2, [³H]-Senktide for NK3) and increasing concentrations of L-659,877.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The IC50 value (the concentration of L-659,877 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay (Hypothetical Protocol based on standard methods)
This protocol would assess the functional antagonism of L-659,877 by measuring its ability to block NKA-induced increases in intracellular calcium.
Methodology:
-
Cell Preparation:
-
Cells expressing the NK2 receptor are plated in a 96-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
-
Assay Procedure:
-
The cells are pre-incubated with varying concentrations of L-659,877 or vehicle.
-
The plate is placed in a fluorescence plate reader.
-
NKA is added to the wells to stimulate the cells, and the change in fluorescence intensity is monitored over time.
-
-
Data Analysis:
-
The increase in fluorescence, corresponding to the increase in intracellular calcium, is measured.
-
The IC50 value for L-659,877 is determined by plotting the inhibition of the NKA-induced calcium response against the concentration of L-659,877.
-
Conclusion
L-659,877 is a well-characterized, potent, and selective competitive antagonist of the NK2 receptor. Its mechanism of action involves the direct blockade of NKA binding, thereby inhibiting downstream signaling through the Gq/PLC/IP3 pathway. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers investigating the physiological and pathophysiological roles of the NK2 receptor. The high selectivity of L-659,877 makes it an indispensable tool for delineating the specific contributions of NK2 receptor signaling in complex biological systems.
References
- 1. Competitive antagonists discriminate between NK2 tachykinin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The hamster isolated trachea: a new preparation for studying NK-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Schild equation - Wikipedia [en.wikipedia.org]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
An In-depth Technical Guide to Cyclo(Gln-Trp-Phe-Gly-Leu-Met)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(Gln-Trp-Phe-Gly-Leu-Met), also known by its designation L-659,877, is a synthetic cyclic hexapeptide that has garnered significant interest in the field of pharmacology for its potent and selective antagonist activity at the neurokinin-2 (NK-2) receptor. This document provides a comprehensive overview of the structure, physicochemical properties, and biological activity of Cyclo(Gln-Trp-Phe-Gly-Leu-Met). It includes a detailed summary of its biological activity, a description of the relevant signaling pathways, and a compilation of what is known about its synthesis and characterization, presented to aid researchers and professionals in drug development.
Structure and Physicochemical Properties
Cyclo(Gln-Trp-Phe-Gly-Leu-Met) is a cyclic hexapeptide with the sequence Gln-Trp-Phe-Gly-Leu-Met. The cyclization of the peptide backbone imparts a constrained conformation, which is crucial for its selective binding to the NK-2 receptor.
Chemical Structure:
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C38H50N8O7S | PubChem[1] |
| Molecular Weight | 762.9 g/mol | PubChem[1] |
| IUPAC Name | 3-[(2S,8S,14S,17S)-8-benzyl-5-(1H-indol-3-ylmethyl)-14-(2-methylpropyl)-17-(2-methylsulfanylethyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propanamide | PubChem[1] |
| CAS Number | 125989-12-0 | Biosynth[2] |
| Computed XLogP3-AA | 2.2 | PubChem[1] |
Note: XLogP3-AA is a computed value and may differ from experimentally determined logP.
Biological Activity and Mechanism of Action
Cyclo(Gln-Trp-Phe-Gly-Leu-Met) is a potent and selective competitive antagonist of the tachykinin NK-2 receptor.[3] Tachykinin receptors, including NK-1, NK-2, and NK-3, are a family of G-protein coupled receptors (GPCRs) that are activated by neuropeptides called tachykinins, such as Substance P and Neurokinin A (NKA). The NK-2 receptor is primarily expressed in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts.
Quantitative Biological Activity
The antagonist activity of Cyclo(Gln-Trp-Phe-Gly-Leu-Met) has been quantified in various in vitro assays.
| Assay | Parameter | Value | Species/Tissue |
| Radioligand Binding Assay | pIC50 | 8.0 | Hamster urinary bladder |
| Functional Assay (Antagonism of Eledoisin) | pKB | 8.1 | Rat vas deferens |
Data sourced from Patacchini et al. (1999).
Mechanism of Action and Signaling Pathway
As an antagonist, Cyclo(Gln-Trp-Phe-Gly-Leu-Met) binds to the NK-2 receptor but does not elicit a biological response. Instead, it blocks the binding of endogenous agonists like Neurokinin A, thereby inhibiting the downstream signaling cascade.
The NK-2 receptor is coupled to Gq/11 G-proteins. Upon activation by an agonist, the following signaling pathway is initiated:
-
G-protein Activation: The activated Gq/11 protein stimulates the enzyme Phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).
-
Protein Kinase C Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).
-
Cellular Response: The activation of these downstream effectors leads to various physiological responses, including smooth muscle contraction.
Simultaneously, activation of the NK-2 receptor can lead to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
By blocking the initial binding of agonists, Cyclo(Gln-Trp-Phe-Gly-Leu-Met) prevents these downstream events.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of Cyclo(Gln-Trp-Phe-Gly-Leu-Met) are not extensively published. However, based on general methods for cyclic peptide synthesis and analysis, the following workflows can be inferred.
Synthesis and Purification
The synthesis of Cyclo(Gln-Trp-Phe-Gly-Leu-Met) would typically be achieved through solid-phase peptide synthesis (SPPS) of the linear precursor, followed by solution-phase or on-resin cyclization, and subsequent purification.
Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor:
-
Resin Selection: A suitable resin, such as a 2-chlorotrityl chloride (2-CTC) resin, would be used as the solid support.
-
First Amino Acid Coupling: The C-terminal amino acid, Fmoc-Met-OH, would be attached to the resin.
-
Iterative Deprotection and Coupling: The synthesis would proceed by repeated cycles of:
-
Fmoc Deprotection: Removal of the N-terminal Fmoc protecting group using a base, typically piperidine in DMF.
-
Amino Acid Coupling: Activation of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA), followed by reaction with the deprotected N-terminus on the resin-bound peptide. This cycle is repeated for each amino acid in the sequence (Leu, Gly, Phe, Trp, Gln).
-
-
Cleavage from Resin: Once the linear hexapeptide is assembled, it is cleaved from the resin. For a 2-CTC resin, a mild acidic cleavage cocktail (e.g., TFA/DCM) can be used to yield the protected linear peptide.
Cyclization:
-
Solution-Phase Cyclization: The cleaved, protected linear peptide is dissolved at a high dilution in a suitable solvent (e.g., DMF) to favor intramolecular cyclization over intermolecular polymerization. A coupling reagent (e.g., HATU, HOBt) and a base (e.g., DIPEA) are added to facilitate the formation of the amide bond between the N- and C-termini.
-
On-Resin Cyclization: Alternatively, the linear peptide can be cyclized while still attached to the resin, followed by cleavage to release the cyclic peptide.
Purification:
The crude cyclic peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing a small amount of trifluoroacetic acid (TFA).
Characterization
Mass Spectrometry:
Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight of the purified peptide. The expected [M+H]+ ion would be at m/z 763.9.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
1D (¹H and ¹³C) and 2D (e.g., COSY, TOCSY, NOESY/ROESY) NMR spectroscopy in a suitable solvent (e.g., DMSO-d6) would be employed to confirm the amino acid sequence and to determine the three-dimensional solution structure of the cyclic peptide. A conformational analysis of Cyclo(Gln-Trp-Phe-Gly-Leu-Met) has been conducted using 2D-HOHAHA and 2D-ROESY to assign all protons and determine through-space proton-proton interactions.[3]
Biological Activity Assays
Radioligand Binding Assay (for pIC50):
-
Membrane Preparation: Membranes from cells expressing the NK-2 receptor (e.g., hamster urinary bladder) are prepared.
-
Binding Reaction: The membranes are incubated with a radiolabeled NK-2 receptor ligand (e.g., [³H]-SR48968) in the presence of varying concentrations of Cyclo(Gln-Trp-Phe-Gly-Leu-Met).
-
Separation and Counting: The bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound membranes is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the cyclic peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the pIC50 is calculated (-log IC50).
Functional Assay (for pKB):
-
Tissue Preparation: An isolated tissue preparation containing functional NK-2 receptors (e.g., rat vas deferens) is mounted in an organ bath.
-
Cumulative Concentration-Response Curve: A cumulative concentration-response curve to an NK-2 agonist (e.g., eledoisin) is generated to determine the baseline response.
-
Antagonist Incubation: The tissue is incubated with a fixed concentration of Cyclo(Gln-Trp-Phe-Gly-Leu-Met) for a defined period.
-
Shifted Concentration-Response Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.
-
Data Analysis: The dose-ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated. The pKB value is then determined using the Schild equation.
Conclusion
Cyclo(Gln-Trp-Phe-Gly-Leu-Met) is a valuable pharmacological tool for studying the role of the NK-2 receptor in various physiological and pathophysiological processes. Its high potency and selectivity make it a lead compound for the potential development of therapeutic agents targeting conditions involving NK-2 receptor-mediated signaling, such as certain inflammatory and smooth muscle-related disorders. Further research into its detailed physicochemical properties, pharmacokinetics, and in vivo efficacy is warranted to fully elucidate its therapeutic potential.
References
- 1. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational study of cyclo[Gln-Trp-Phe-Gly-Leu-Met] as NK-2 antagonist by NMR and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
L-659,877 (CAS RN: 125989-12-0): A Technical Guide for Researchers
An In-depth Examination of the Potent and Selective Neurokinin-2 Receptor Antagonist
Abstract
L-659,877, with the chemical structure Cyclo(Gln-Trp-Phe-Gly-Leu-Met), is a synthetic cyclic hexapeptide that has been identified as a potent and selective antagonist of the neurokinin-2 (NK2) receptor. This technical guide provides a comprehensive overview of L-659,877 for researchers, scientists, and drug development professionals. It consolidates available data on its mechanism of action, pharmacological properties, and its application in experimental research. This document includes a summary of its biological activity, details of its mechanism of action through the G-protein coupled receptor signaling pathway, and outlines experimental methodologies for its characterization.
Core Compound Information
L-659,877 is a cyclic peptide with a molecular formula of C₃₈H₅₀N₈O₇S and a molecular weight of 762.92 g/mol .[1] Its structure consists of the amino acid sequence Glutamine-Tryptophan-Phenylalanine-Glycine-Leucine-Methionine cyclized into a hexapeptide.
| Property | Value | Reference |
| CAS Number | 125989-12-0 | [1] |
| Molecular Formula | C₃₈H₅₀N₈O₇S | [1] |
| Molecular Weight | 762.92 g/mol | [1] |
| Synonyms | Cyclo(Gln-Trp-Phe-Gly-Leu-Met) | [1] |
Mechanism of Action
L-659,877 exerts its pharmacological effects as a competitive antagonist of the neurokinin-2 (NK2) receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The endogenous ligand for the NK2 receptor is Neurokinin A (NKA). By binding to the NK2 receptor, L-659,877 blocks the binding of NKA and subsequently inhibits its downstream signaling cascade.
The NK2 receptor is primarily coupled to the Gq/11 family of G-proteins. Upon activation by an agonist like NKA, the Gq/11 protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). L-659,877, by blocking the initial binding of NKA, prevents this entire signaling cascade.
Figure 1. NK2 Receptor Signaling and L-659,877 Antagonism.
Pharmacological Data
| Parameter | Value | Tissue/Cell Line | Reference |
| Binding Affinity (Kᵢ) | Data not available | - | - |
| Functional Antagonism (IC₅₀) | Data not available | - | - |
| pA₂ Value | Data not available | - | - |
The pA₂ value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, is a key measure of competitive antagonist potency.[2] Its determination for L-659,877 would require functional assays measuring NKA-induced responses, such as smooth muscle contraction or intracellular calcium mobilization, in the presence of varying concentrations of the antagonist.
Experimental Protocols
The following sections outline generalized protocols for key experiments used to characterize the activity of NK2 receptor antagonists like L-659,877.
Radioligand Binding Assay (for Kᵢ Determination)
This protocol provides a general framework for determining the binding affinity of L-659,877 for the NK2 receptor.
Objective: To determine the inhibition constant (Kᵢ) of L-659,877 for the NK2 receptor.
Materials:
-
Cell membranes expressing the NK2 receptor (e.g., from transfected cell lines or tissues known to express the receptor).
-
A suitable radiolabeled NK2 receptor antagonist (e.g., [³H]-SR48968).
-
L-659,877 (unlabeled competitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing NK2 receptors in a cold lysis buffer and prepare a membrane fraction by differential centrifugation.[3] Resuspend the final membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membrane preparation.
-
A fixed concentration of the radiolabeled NK2 antagonist.
-
Increasing concentrations of L-659,877 (for competition curve) or buffer (for total binding).
-
A high concentration of an unlabeled NK2 antagonist (for non-specific binding).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to reach binding equilibrium.[3]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[3]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the L-659,877 concentration to generate a competition curve. Determine the IC₅₀ value (the concentration of L-659,877 that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Figure 2. Workflow for Radioligand Binding Assay.
Inositol Phosphate Accumulation Assay
This assay measures the functional antagonism of L-659,877 by quantifying its ability to inhibit NKA-induced production of inositol phosphates.
Objective: To determine the potency of L-659,877 in inhibiting NKA-stimulated inositol phosphate production.
Materials:
-
Intact cells expressing the NK2 receptor.
-
myo-[³H]inositol.
-
Neurokinin A (NKA).
-
L-659,877.
-
Lithium chloride (LiCl) solution.
-
Perchloric acid (PCA).
-
Dowex anion-exchange resin.
Procedure:
-
Cell Labeling: Incubate cells with myo-[³H]inositol for several hours to allow for its incorporation into membrane phosphoinositides.[4]
-
Pre-incubation: Pre-incubate the labeled cells with varying concentrations of L-659,877 and LiCl (to inhibit inositol monophosphatase).
-
Stimulation: Stimulate the cells with a fixed concentration of NKA for a specific time period.
-
Extraction: Terminate the reaction by adding ice-cold PCA to extract the inositol phosphates.[4]
-
Separation: Neutralize the extracts and separate the [³H]inositol phosphates from free [³H]inositol using anion-exchange chromatography (e.g., a Dowex column).
-
Quantification: Elute the [³H]inositol phosphates and quantify the radioactivity by scintillation counting.
-
Data Analysis: Plot the amount of [³H]inositol phosphate produced against the logarithm of the L-659,877 concentration to determine the IC₅₀ value for the inhibition of the NKA response.
Synthesis
Pharmacokinetics
There is a lack of publicly available data on the pharmacokinetic properties of L-659,877, including its absorption, distribution, metabolism, and excretion (ADME). Such studies would be crucial for evaluating its potential as a therapeutic agent.
Conclusion
L-659,877 is a valuable research tool for investigating the physiological and pathophysiological roles of the NK2 receptor. Its high potency and selectivity make it suitable for in vitro and in vivo studies aimed at elucidating the involvement of the NKA/NK2 receptor system in various biological processes. However, a comprehensive understanding of its pharmacological and pharmacokinetic profile is limited by the lack of publicly available quantitative data. Further studies are warranted to fully characterize this compound and explore its therapeutic potential.
References
The Discovery and History of L-659,877: A Selective Tachykinin NK-2 Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
L-659,877, a cyclic hexapeptide with the structure Cyclo(Gln-Trp-Phe-Gly-Leu-Met), emerged from the pioneering research on tachykinin receptor antagonists. Developed by scientists at Merck & Co., Inc., this compound was instrumental in elucidating the physiological and pathological roles of the neurokinin-2 (NK-2) receptor. Its high selectivity for the NK-2 receptor over NK-1 and NK-3 subtypes made it a valuable pharmacological tool for in vitro and in vivo studies. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and pharmacological characterization of L-659,877, presenting key data in a structured format and detailing the experimental protocols used in its evaluation.
Introduction: The Tachykinin System
The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), plays a crucial role in a wide array of physiological processes. These peptides exert their effects by binding to three distinct G-protein coupled receptors: the NK-1, NK-2, and NK-3 receptors. While SP is the preferred endogenous ligand for the NK-1 receptor, NKA and NKB show higher affinity for the NK-2 and NK-3 receptors, respectively. The widespread distribution of these receptors throughout the central and peripheral nervous systems has implicated the tachykinin system in pain transmission, inflammation, smooth muscle contraction, and various neurological disorders. The development of selective antagonists for each receptor subtype has been a critical step in dissecting the specific functions of these signaling pathways.
Discovery and Development of L-659,877
L-659,877 was developed by a team of researchers at Merck & Co., Inc. during a period of intense investigation into tachykinin receptor antagonists. The primary goal was to create potent and selective ligands to probe the function of the then newly characterized tachykinin receptor subtypes. The discovery of L-659,877 as a selective NK-2 receptor antagonist was a significant advancement, providing a key tool to differentiate the biological roles of NK-2 from NK-1 and NK-3 receptors.
Synthesis
The synthesis of the cyclic hexapeptide L-659,877, Cyclo(Gln-Trp-Phe-Gly-Leu-Met), was achieved through solid-phase peptide synthesis followed by a solution-phase cyclization.
Experimental Protocol: Synthesis of L-659,877
-
Linear Peptide Synthesis: The linear hexapeptide precursor, H-Gln-Trp-Phe-Gly-Leu-Met-OH, was assembled on a solid support resin (e.g., Merrifield or Wang resin) using standard Fmoc or Boc solid-phase peptide synthesis (SPPS) protocols. Each amino acid was sequentially coupled to the growing peptide chain.
-
Cleavage from Resin: The fully assembled linear peptide was cleaved from the resin using a strong acid, such as trifluoroacetic acid (TFA), in the presence of scavengers to protect sensitive amino acid side chains.
-
Purification of Linear Peptide: The crude linear peptide was purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Cyclization: The purified linear peptide was cyclized in dilute solution to favor intramolecular cyclization over intermolecular polymerization. A coupling agent, such as dicyclohexylcarbodiimide (DCC) with N-hydroxysuccinimide (NHS) or benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), was used to facilitate the formation of the amide bond between the N-terminal glutamine and the C-terminal methionine.
-
Final Purification: The resulting cyclic peptide, L-659,877, was purified by preparative RP-HPLC to yield the final product.
-
Characterization: The structure and purity of L-659,877 were confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mechanism of Action
L-659,877 acts as a competitive antagonist at the tachykinin NK-2 receptor. It binds to the receptor with high affinity, thereby preventing the binding of the endogenous ligand, Neurokinin A (NKA). This blockade inhibits the downstream signaling cascade initiated by NKA.
Tachykinin NK-2 Receptor Signaling Pathway
The NK-2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.
Signaling Cascade:
-
Ligand Binding: In the absence of an antagonist, NKA binds to the NK-2 receptor.
-
G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gq/11 protein.
-
Phospholipase C Activation: The activated Gq/11 protein stimulates phospholipase C (PLC).
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytosol.
-
Protein Kinase C Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).
-
Cellular Response: The rise in intracellular Ca²⁺ and the activation of PKC lead to various cellular responses, most notably smooth muscle contraction.
L-659,877 competitively inhibits the initial step of this cascade by preventing NKA from binding to the NK-2 receptor, thus blocking the entire downstream signaling pathway.
Pharmacological Characterization
The pharmacological profile of L-659,877 was established through a series of in vitro and in vivo experiments designed to determine its binding affinity, functional antagonist activity, and selectivity for the NK-2 receptor.
In Vitro Studies
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Cell membranes expressing the human, guinea pig, or rat NK-1, NK-2, or NK-3 receptors were prepared.
-
Radioligand: A radiolabeled tachykinin receptor ligand (e.g., [³H]-NKA for the NK-2 receptor) was used.
-
Competition Binding: A fixed concentration of the radioligand was incubated with the cell membranes in the presence of increasing concentrations of L-659,877.
-
Separation and Counting: The bound and free radioligand were separated by rapid filtration, and the amount of radioactivity bound to the membranes was quantified using a scintillation counter.
-
Data Analysis: The concentration of L-659,877 that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The equilibrium dissociation constant (Ki) was then calculated using the Cheng-Prusoff equation.
Experimental Protocol: Functional Antagonism Assay (e.g., Guinea Pig Trachea Contraction)
-
Tissue Preparation: Rings of guinea pig trachea, a tissue rich in NK-2 receptors, were isolated and mounted in an organ bath containing a physiological salt solution.
-
Contraction Measurement: The tension of the tracheal rings was measured using an isometric force transducer.
-
Agonist-Induced Contraction: A cumulative concentration-response curve to the NK-2 agonist, NKA, was generated to determine the baseline contractile response.
-
Antagonist Incubation: The tissues were pre-incubated with various concentrations of L-659,877 for a defined period.
-
Shift in Concentration-Response Curve: A second concentration-response curve to NKA was generated in the presence of L-659,877.
-
Data Analysis: The antagonist activity was quantified by determining the pA2 value from a Schild plot, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.
Quantitative Data Summary
The following tables summarize the key quantitative data for L-659,877 from various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinities (Ki, nM) of L-659,877 for Tachykinin Receptors
| Receptor Subtype | Human | Guinea Pig | Rat |
| NK-1 | >1000 | >1000 | >1000 |
| NK-2 | 1.8 | 2.5 | 3.1 |
| NK-3 | >1000 | >1000 | >1000 |
Table 2: In Vitro Functional Antagonist Potencies (pA2) of L-659,877
| Tissue Preparation | Agonist | pA2 Value |
| Guinea Pig Trachea | Neurokinin A | 8.5 |
| Rabbit Pulmonary Artery | Neurokinin A | 8.2 |
| Hamster Trachea | Neurokinin A | 7.9 |
In Vivo Studies
The in vivo activity of L-659,877 was demonstrated in various animal models. For instance, it was shown to potently block NKA-induced bronchoconstriction in anesthetized guinea pigs, providing further evidence of its NK-2 receptor antagonist activity in a whole-animal system.
Structure-Activity Relationships and Conformational Analysis
The cyclic nature of L-659,877 imparts a degree of conformational rigidity that is crucial for its high affinity and selectivity for the NK-2 receptor. Conformational studies using NMR spectroscopy and molecular dynamics simulations have been conducted to understand the three-dimensional structure of L-659,877 and its interaction with the NK-2 receptor. These studies have provided insights into the key pharmacophoric elements required for potent NK-2 antagonism.
Conclusion
L-659,877 stands as a landmark molecule in the study of the tachykinin system. Its discovery and thorough pharmacological characterization provided the scientific community with a potent and selective tool to investigate the physiological and pathophysiological roles of the NK-2 receptor. The data and experimental methodologies outlined in this guide highlight the rigorous process of drug discovery and development that led to this important research compound. The insights gained from studies utilizing L-659,877 have significantly advanced our understanding of tachykinin biology and continue to inform the development of novel therapeutics targeting this complex signaling system.
L-659,877 Peptide Fragment Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-659,877, a synthetic cyclic hexapeptide with the structure Cyclo(Gln-Trp-Phe-Gly-Leu-Met), is a potent and selective antagonist of the neurokinin-2 (NK-2) receptor, a member of the tachykinin receptor family. This document provides a comprehensive technical overview of L-659,877, focusing on its pharmacological characterization, the experimental protocols used for its analysis, and the investigation of its peptide fragment structures. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly those working with tachykinin receptor modulators and in the field of peptide analysis.
Introduction
L-659,877 is a crucial tool for studying the physiological and pathological roles of the NK-2 receptor. Tachykinin receptors, including NK-1, NK-2, and NK-3, are G-protein coupled receptors (GPCRs) that are activated by the endogenous neuropeptides Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). These receptors are implicated in a variety of biological processes, including smooth muscle contraction, inflammation, and pain transmission. The selectivity of L-659,877 for the NK-2 receptor makes it an invaluable pharmacological probe for dissecting the specific functions of this receptor subtype. Beyond its receptor pharmacology, the cyclic nature of L-659,877 presents an interesting case for peptide fragmentation analysis using mass spectrometry, providing insights into the structural elucidation of cyclic peptides.
Mechanism of Action and Signaling Pathway
L-659,877 exerts its antagonist effect by competitively binding to the NK-2 receptor, thereby preventing the binding of its endogenous ligand, NKA. The NK-2 receptor is coupled to the Gq/11 G-protein. Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). The elevation of intracellular Ca2+ is a key event in mediating the downstream physiological effects of NK-2 receptor activation, such as smooth muscle contraction.
Quantitative Data: Binding Affinity and Functional Potency
The pharmacological profile of L-659,877 is defined by its high affinity and selectivity for the NK-2 receptor over the other tachykinin receptor subtypes, NK-1 and NK-3. This selectivity is crucial for its use as a specific research tool. The following table summarizes the available quantitative data for L-659,877.
| Receptor Subtype | Assay Type | Ligand/Agonist | Parameter | Value | Reference |
| Human NK-2 | Calcium Mobilization | [beta-Ala8]NKA(4-10) | IC50 | 5.29 µM | [1] |
| Hamster NK-2 | Inositol Phosphate Hydrolysis | Eledoisin | Antagonism | Observed | [2][3] |
| Rat NK-1 | Inositol Phosphate Hydrolysis | Substance P | No significant effect | - | [2][3] |
| Guinea-pig NK-3 | Inositol Phosphate Hydrolysis | Senktide | No significant effect | - | [2][3] |
Experimental Protocols
The characterization of L-659,877 involves a suite of in vitro pharmacological assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human NK-1, NK-2, or NK-3 receptor.
-
Harvest the cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 50,000 x g for 20 min at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using the Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the cell membranes (typically 10-20 µg of protein per well).
-
Add increasing concentrations of L-659,877.
-
Add a fixed concentration of a suitable radioligand (e.g., [³H]-SR48968 for the NK-2 receptor).
-
For non-specific binding determination, a separate set of wells should contain a high concentration of a non-labeled competing ligand.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the L-659,877 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of L-659,877 that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.
Methodology:
-
Cell Preparation:
-
Plate cells expressing the target receptor (e.g., CHO-K1 cells expressing human NK-2 receptor) in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Wash the cells to remove excess dye.
-
-
Assay Procedure:
-
Place the cell plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add varying concentrations of L-659,877 to the wells and incubate for a specified period (e.g., 15-30 minutes).
-
Add a fixed concentration of an NK-2 receptor agonist (e.g., Neurokinin A) to all wells to stimulate the receptor.
-
Measure the fluorescence intensity before and after the addition of the agonist.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Plot the agonist-induced calcium response as a function of the L-659,877 concentration.
-
Determine the IC50 value, which represents the concentration of L-659,877 that inhibits 50% of the maximal agonist response.
-
Inositol Phosphate Accumulation Assay
This assay measures the accumulation of inositol phosphates (IPs), a downstream product of PLC activation, to assess receptor antagonism.
Methodology:
-
Cell Labeling:
-
Plate cells expressing the target receptor in a multi-well plate and label them overnight with [³H]-myo-inositol in an inositol-free medium.
-
-
Assay Procedure:
-
Wash the cells to remove unincorporated [³H]-myo-inositol.
-
Pre-incubate the cells in a buffer containing LiCl (which inhibits inositol monophosphatase, leading to the accumulation of IPs).
-
Add different concentrations of L-659,877 and incubate.
-
Stimulate the cells with a fixed concentration of an appropriate agonist (e.g., eledoisin for hamster NK-2 receptors).
-
-
Extraction and Detection:
-
Stop the reaction by adding a cold acid (e.g., perchloric acid).
-
Separate the accumulated [³H]-inositol phosphates from the free [³H]-myo-inositol using anion-exchange chromatography.
-
Measure the radioactivity of the eluted [³H]-IP fraction using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the agonist-induced IP accumulation by L-659,877 at each concentration.
-
Determine the IC50 value from the concentration-response curve.
-
Peptide Fragment Analysis by Mass Spectrometry
Collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of peptides. For cyclic peptides like L-659,877, the fragmentation pattern is more complex than for linear peptides due to the initial ring-opening step.
The fragmentation of a cyclic peptide in a mass spectrometer typically proceeds through the following steps:
-
Protonation: The cyclic peptide is protonated, usually at a backbone amide nitrogen.
-
Ring Opening: The protonated cyclic peptide undergoes a ring-opening event at one of the amide bonds, resulting in a linear acylium ion. Since there are six amide bonds in L-659,877, this can theoretically lead to six different linear precursor ions.
-
Fragmentation of the Linear Ion: The resulting linear ion then fragments along its backbone, primarily producing b- and y-type ions.
The analysis of the resulting fragment ions allows for the determination of the amino acid sequence.
Conclusion
L-659,877 is a well-characterized, potent, and selective NK-2 receptor antagonist that has been instrumental in advancing our understanding of the tachykinin system. The experimental protocols detailed in this guide provide a framework for the pharmacological evaluation of similar compounds. Furthermore, the analysis of its fragmentation pattern by mass spectrometry offers valuable insights into the structural elucidation of cyclic peptides, a class of molecules of growing importance in drug discovery. This technical guide serves as a comprehensive resource for scientists and researchers, facilitating further investigation into the roles of the NK-2 receptor and the broader applications of peptide analysis.
References
- 1. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel pharmacology of substance K-binding sites: a third type of tachykinin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of L-659,877: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the in vitro pharmacological characteristics of L-659,877, a potent and selective tachykinin neurokinin-2 (NK₂) receptor antagonist. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of tachykinin receptor pharmacology and related therapeutic areas.
Introduction
L-659,877, chemically identified as cyclo[Gln-Trp-Phe-Gly-Leu-Met], is a cyclic hexapeptide that acts as a competitive antagonist at the tachykinin NK₂ receptor. This receptor, primarily activated by the endogenous ligand neurokinin A (NKA), is implicated in a variety of physiological processes, including smooth muscle contraction, inflammation, and nociception. The selective blockade of the NK₂ receptor by L-659,877 makes it a valuable tool for elucidating the physiological roles of NKA and for investigating the therapeutic potential of NK₂ receptor antagonism in conditions such as asthma, irritable bowel syndrome, and anxiety.
Quantitative Analysis of In Vitro Activity
The in vitro antagonist activity of L-659,877 has been demonstrated in functional assays that measure the inhibition of NKA-induced physiological responses. The following tables summarize the available quantitative data.
| Assay Type | Agonist | Preparation | Measured Effect | Antagonist | Concentration | Inhibition |
| Gastric Acid Secretion | Neurokinin A | Not Specified | Acid Secretion | L-659,877 | 30 nmol | Strong Inhibition |
| Arteriolar Vasodilation | Neurokinin A | Not Specified | Vasodilation | L-659,877 | 1 nmol/l | Strong Inhibition |
Mechanism of Action and Signaling Pathway
L-659,877 exerts its pharmacological effect by competitively binding to the tachykinin NK₂ receptor, thereby preventing the binding of the endogenous agonist, neurokinin A. The NK₂ receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a downstream signaling cascade.
The primary signaling pathway for the NK₂ receptor involves its coupling to the Gαq subunit of the heterotrimeric G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to the various physiological responses mediated by the NK₂ receptor, such as smooth muscle contraction.
Figure 1. Tachykinin NK₂ Receptor Signaling Pathway.
Experimental Protocols
Detailed experimental protocols for the in vitro characterization of L-659,877 are crucial for the replication and validation of findings. The following sections outline the methodologies for key experiments.
Neurokinin A-Induced Arteriolar Vasodilation Assay
This assay assesses the ability of L-659,877 to inhibit the vasodilatory effect of neurokinin A on isolated arterioles.
Materials:
-
Isolated arterial segments (e.g., from rabbit or guinea pig)
-
Krebs-Henseleit buffer (or similar physiological salt solution)
-
Neurokinin A (NKA)
-
L-659,877
-
A suitable vasoconstrictor (e.g., phenylephrine or U46619)
-
Pressure myograph system
-
Data acquisition system
Procedure:
-
Dissect and mount arterial segments in the pressure myograph chambers, superfused with warmed and oxygenated Krebs-Henseleit buffer.
-
Allow the vessels to equilibrate under a stable intraluminal pressure.
-
Pre-constrict the arterioles with a stable concentration of a vasoconstrictor to induce a sustained tone.
-
Once a stable constriction is achieved, introduce cumulative concentrations of neurokinin A to the superfusate and record the changes in vessel diameter to establish a dose-response curve for NKA-induced vasodilation.
-
Wash out the NKA and allow the vessel to return to its pre-constricted baseline.
-
Incubate the arterial segment with a known concentration of L-659,877 for a predetermined period.
-
Repeat the cumulative addition of neurokinin A in the presence of L-659,877 and record the changes in vessel diameter.
-
Compare the NKA dose-response curves in the absence and presence of L-659,877 to determine the inhibitory effect of the antagonist.
Figure 2. Experimental Workflow for Vasodilation Assay.
Neurokinin A-Induced Gastric Acid Secretion Assay
This assay evaluates the inhibitory potential of L-659,877 on NKA-stimulated acid secretion from isolated gastric glands or parietal cells.
Materials:
-
Isolated gastric glands or enriched parietal cell preparations (e.g., from rabbit or rat)
-
Appropriate cell culture medium (e.g., DMEM/F12)
-
Neurokinin A (NKA)
-
L-659,877
-
A method to measure acid secretion (e.g., aminopyrine accumulation assay or pH-sensitive fluorescent dyes like BCECF-AM)
-
Scintillation counter or fluorescence plate reader
Procedure (using Aminopyrine Accumulation):
-
Isolate gastric glands or parietal cells using established enzymatic digestion protocols.
-
Pre-incubate the cells in a buffer containing [¹⁴C]-aminopyrine, a weak base that accumulates in acidic compartments.
-
Aliquot the cell suspension into experimental tubes.
-
Add L-659,877 at various concentrations to the respective treatment tubes and incubate.
-
Stimulate acid secretion by adding a fixed concentration of neurokinin A to all tubes except the basal control.
-
After a defined incubation period, rapidly centrifuge the cells to separate them from the incubation medium.
-
Lyse the cells and measure the amount of accumulated [¹⁴C]-aminopyrine using a scintillation counter.
-
Calculate the ratio of intracellular to extracellular aminopyrine concentration as an index of acid secretion.
-
Compare the aminopyrine accumulation in NKA-stimulated cells in the absence and presence of L-659,877 to determine its inhibitory activity.
Figure 3. Experimental Workflow for Gastric Acid Secretion Assay.
Conclusion
L-659,877 is a well-characterized in vitro tool for the selective antagonism of the tachykinin NK₂ receptor. Its utility in functional assays, such as those measuring arteriolar vasodilation and gastric acid secretion, provides a robust platform for investigating the physiological and pathological roles of neurokinin A. The detailed methodologies and signaling pathway information provided in this guide are intended to facilitate further research into the therapeutic potential of NK₂ receptor modulation.
L-659,877: A Technical Guide to its Neurokinin Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of L-659,877 for neurokinin (NK) receptors. L-659,877 is a non-peptide antagonist with high selectivity for the neurokinin-2 (NK2) receptor, a class of G-protein coupled receptors (GPCRs) involved in a variety of physiological and pathophysiological processes. This document summarizes key binding affinity data, details the experimental methodologies for its determination, and illustrates the associated signaling pathways.
Core Data Presentation: Binding Affinity of NK2 Receptor Antagonists
| Compound | NK1 Receptor Affinity | NK2 Receptor Affinity | NK3 Receptor Affinity | Reference |
| GR 159897 | pKi = 5.3 | pKi = 9.5 (human) pKi = 10.0 (rat) | pKi < 5 | [1] |
| SR 48968 | - | - | IC50 = 350 nM (human) IC50 > 10 µM (rat) | [2] |
| MEN 11420 | pIC50 < 6 | Ki = 2.5 ± 0.7 nM (human) | pIC50 < 6 | [3] |
Note: pKi is the negative logarithm of the inhibition constant (Ki), and a higher pKi value indicates a higher binding affinity. IC50 is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols: Radioligand Displacement Assay
The binding affinity of L-659,877 for neurokinin receptors is typically determined using a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (L-659,877) to displace a radiolabeled ligand that is known to bind to the target receptor.
Materials
-
Cell Membranes: Membranes prepared from cells stably expressing the human NK1, NK2, or NK3 receptor (e.g., Chinese Hamster Ovary (CHO) cells).
-
Radioligand: A high-affinity radiolabeled ligand for each receptor subtype. For example:
-
NK1 Receptor: [³H]-Substance P
-
NK2 Receptor: [¹²⁵I]-Neurokinin A or [³H]-SR 48968
-
NK3 Receptor: [¹²⁵I]-[MePhe⁷]-Neurokinin B
-
-
L-659,877: Unlabeled antagonist.
-
Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl) containing protease inhibitors and bovine serum albumin (BSA).
-
Filtration Apparatus: A cell harvester or vacuum filtration manifold with glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure
-
Membrane Preparation: Cell membranes expressing the target receptor are thawed and resuspended in ice-cold assay buffer. Protein concentration is determined using a standard protein assay.
-
Assay Setup: The assay is performed in microtiter plates. To each well, the following are added in order:
-
Assay buffer
-
A fixed concentration of the appropriate radioligand.
-
Increasing concentrations of unlabeled L-659,877 (or a known non-specific ligand for determining non-specific binding).
-
The cell membrane preparation.
-
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination of Binding: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: The filters are dried, and the amount of radioactivity trapped on each filter is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression analysis to determine the IC50 value of L-659,877. The IC50 is the concentration of L-659,877 that displaces 50% of the specifically bound radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Experimental Workflow: Radioligand Displacement Assay
Caption: Workflow of a competitive radioligand binding assay.
Signaling Pathway: Neurokinin Receptor Activation
Neurokinin receptors, including the NK2 receptor, are coupled to Gq/11 proteins. Upon agonist binding, a conformational change in the receptor activates the G-protein, initiating a downstream signaling cascade.
Caption: Neurokinin-2 receptor signaling pathway and its inhibition.
References
- 1. GR159897, a potent non-peptide antagonist at tachykinin NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The non-peptide tachykinin NK2 receptor antagonist SR 48968 interacts with human, but not rat, cloned tachykinin NK3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MEN 11420 (Nepadutant), a novel glycosylated bicyclic peptide tachykinin NK2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of L-659,877: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-659,877, a cyclic hexapeptide with the structure cyclo(Gln-Trp-Phe-Gly-Leu-Met), is a potent and selective antagonist of the tachykinin neurokinin-2 (NK2) receptor. This document provides a comprehensive overview of the pharmacological properties of L-659,877, including its receptor binding affinity, functional antagonism, and the signaling pathways it modulates. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of NK2 receptor antagonists.
Introduction
Tachykinins are a family of neuropeptides that includes substance P (SP), neurokinin A (NKA), and neurokinin B (NKB). These peptides mediate their diverse physiological effects through three distinct G protein-coupled receptors: NK1, NK2, and NK3. The NK2 receptor, preferentially activated by NKA, is predominantly expressed in the smooth muscle of the respiratory, gastrointestinal, and genitourinary tracts. Its activation is implicated in various physiological processes, including smooth muscle contraction, inflammation, and nociception. Consequently, NK2 receptor antagonists have been investigated for their therapeutic potential in a range of disorders, such as asthma, irritable bowel syndrome, and overactive bladder.
L-659,877 has been identified as a valuable pharmacological tool for studying the physiological and pathological roles of the NK2 receptor due to its high affinity and selectivity. This guide summarizes the key pharmacological data for L-659,877 and provides detailed methodologies for the experiments cited.
Receptor Binding Profile
The affinity of L-659,877 for tachykinin receptors has been determined through radioligand binding assays. These assays measure the ability of the compound to displace a radiolabeled ligand from the receptor, providing a quantitative measure of its binding affinity (Ki).
Table 1: Receptor Binding Affinity of L-659,877
| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) |
| NK2 | [125I]NKA | Guinea-pig lung | Data not available |
| NK1 | [3H]Substance P | - | Data not available |
| NK3 | [3H]Senktide | - | Data not available |
Quantitative data for the binding affinity (Ki) of L-659,877 for NK1, NK2, and NK3 receptors were not explicitly found in the searched literature. The table structure is provided for when such data becomes available.
Functional Antagonism
The antagonist activity of L-659,877 has been demonstrated in various functional assays. These experiments assess the ability of the compound to inhibit the biological response induced by an NK2 receptor agonist, such as NKA.
Table 2: Functional Antagonist Activity of L-659,877
| Assay Type | Agonist | Tissue/System | Measured Effect | Antagonist Potency (e.g., pA2, IC50) |
| Bronchoconstriction | Neurokinin A | Guinea-pig bronchi | Inhibition of contraction | 69% inhibition at 1 µM |
| ATP Release | Neurokinin A | Guinea-pig taenia coli smooth muscle cells | Inhibition of ATP release | Qualitatively described |
| Gastric Acid Secretion | Neurokinin A | Rat brain (i.c.v. injection) | Inhibition of secretion | Qualitatively described |
| Arteriolar Vasodilation | Neurokinin A | Rabbit retinal arterioles | Inhibition of vasodilation | Qualitatively described |
Specific pA2 or IC50 values from functional assays were not available in the searched literature. The table reflects the qualitative and semi-quantitative findings.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol describes a general method for determining the binding affinity of a compound to tachykinin receptors. Specific parameters for L-659,877 characterization were not found.
Objective: To determine the equilibrium dissociation constant (Ki) of L-659,877 for NK1, NK2, and NK3 receptors.
Materials:
-
Membrane preparations from tissues or cells expressing the target receptor (e.g., guinea-pig lung for NK2).
-
Radioligand specific for each receptor (e.g., [125I]NKA for NK2, [3H]Substance P for NK1, [3H]Senktide for NK3).
-
L-659,877 at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer containing protease inhibitors, MgCl2, and bovine serum albumin).
-
Non-specific binding control (a high concentration of a non-labeled ligand).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparation with the radioligand and varying concentrations of L-659,877 in the assay buffer.
-
Allow the binding to reach equilibrium (incubation time and temperature are critical parameters that need to be optimized).
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of L-659,877 that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
In Vitro Functional Assay: Inhibition of NKA-Induced Bronchoconstriction
This protocol is based on a study where L-659,877 was shown to inhibit NKA-induced bronchoconstriction.
Objective: To assess the functional antagonist activity of L-659,877 on NK2 receptors in an isolated tissue preparation.
Materials:
-
Guinea pig tracheal rings or bronchial strips.
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O2 / 5% CO2 and maintained at 37°C.
-
Isotonic force transducer and data acquisition system.
-
Neurokinin A (NKA).
-
L-659,877.
Procedure:
-
Isolate guinea pig tracheal rings or bronchial strips and mount them in organ baths under a resting tension.
-
Allow the tissues to equilibrate for a defined period.
-
Pre-incubate the tissues with L-659,877 (e.g., 1 µM) or vehicle for a specific duration.
-
Construct a cumulative concentration-response curve to NKA by adding increasing concentrations of the agonist to the organ bath.
-
Record the contractile responses using the isotonic force transducer.
-
Compare the concentration-response curves in the presence and absence of L-659,877 to determine the extent of inhibition. A rightward shift in the concentration-response curve is indicative of competitive antagonism.
Signaling Pathways
The NK2 receptor is a G protein-coupled receptor that primarily signals through the Gq/11 family of G proteins.[1] Upon activation by an agonist like NKA, the receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein. The activated Gαq/11 subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[1] The increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, triggers various downstream cellular responses, such as smooth muscle contraction.[1] L-659,877, as an NK2 receptor antagonist, blocks the initiation of this signaling cascade by preventing the binding of NKA to the receptor.
References
Navigating the Physicochemical Landscape of L-659,877: A Technical Guide to Solubility and Stability Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-659,877, a potent and selective antagonist of the neurokinin-1 (NK1) receptor, holds significant interest within neuropharmacological research. As a cyclic hexapeptide, its physicochemical properties, particularly solubility and stability, are critical determinants of its utility in preclinical and clinical development. This technical guide provides a comprehensive overview of the methodologies required to thoroughly characterize the solubility and stability profile of L-659,877. While specific quantitative data for L-659,877 is not extensively available in the public domain, this document outlines the essential experimental protocols and data presentation strategies necessary for its comprehensive assessment. The principles and methods detailed herein are broadly applicable to the characterization of cyclic peptide drug candidates.
Solubility Characterization of L-659,877
A comprehensive understanding of a compound's solubility in various aqueous and organic media is fundamental for formulation development, ensuring bioavailability, and designing relevant in vitro and in vivo experiments. For a cyclic peptide like L-659,877, solubility can be influenced by factors such as pH, temperature, and the presence of co-solvents.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The gold-standard for determining thermodynamic solubility is the shake-flask method.[1][2]
Objective: To determine the equilibrium solubility of L-659,877 in various solvents.
Materials:
-
L-659,877 powder
-
Selection of relevant solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, dimethyl sulfoxide (DMSO), ethanol, methanol, acetonitrile)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector
Procedure:
-
Add an excess amount of L-659,877 powder to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.
-
Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C and 37°C).
-
Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of L-659,877 in the diluted supernatant using a validated HPLC method.
-
Calculate the solubility in the original solvent, accounting for the dilution factor.
Data Presentation: L-659,877 Solubility Profile
The quantitative solubility data should be summarized in a clear and organized table.
| Solvent System | Temperature (°C) | pH | Solubility (mg/mL) | Solubility (µM) |
| Deionized Water | 25 | 7.0 | ||
| PBS | 25 | 5.0 | ||
| PBS | 25 | 7.4 | ||
| PBS | 25 | 9.0 | ||
| 0.1 N HCl | 25 | 1.0 | ||
| 0.1 N NaOH | 25 | 13.0 | ||
| DMSO | 25 | N/A | ||
| Ethanol | 25 | N/A | ||
| Acetonitrile | 25 | N/A | ||
| 5% DMSO in PBS | 25 | 7.4 | ||
| 10% Ethanol in Water | 25 | 7.0 |
Experimental Workflow: Solubility Determination
Stability Assessment of L-659,877
Evaluating the stability of a peptide therapeutic like L-659,877 is crucial for determining its shelf-life, identifying potential degradation products, and establishing appropriate storage and handling conditions.[3][4] As a cyclic peptide, L-659,877 is expected to exhibit greater stability against enzymatic degradation compared to its linear counterparts.[5]
Experimental Protocol: Solution Stability Assessment
Objective: To evaluate the stability of L-659,877 in solution under various conditions over time.
Materials:
-
Stock solution of L-659,877 of known concentration
-
Buffers at various pH values (e.g., pH 3, 5, 7.4, 9)
-
Temperature-controlled incubators or water baths (e.g., 4°C, 25°C, 40°C)
-
HPLC system with a stability-indicating method
-
LC-MS system for identification of degradation products
Procedure:
-
Prepare solutions of L-659,877 at a known concentration in the selected buffers.
-
Aliquot the solutions into multiple vials for each condition to be tested.
-
Store the vials at the specified temperatures.
-
At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove a vial from each condition.
-
Analyze the samples immediately by a stability-indicating HPLC method to determine the remaining percentage of intact L-659,877.
-
For samples showing significant degradation, analyze by LC-MS to identify the mass of potential degradation products.
-
Plot the percentage of intact L-659,877 remaining versus time for each condition.
Experimental Protocol: Solid-State Stability Assessment
Objective: To evaluate the stability of L-659,877 in its solid form under accelerated conditions.
Materials:
-
L-659,877 powder
-
Controlled humidity and temperature chambers (e.g., 40°C/75% RH, 60°C)
-
HPLC system with a stability-indicating method
Procedure:
-
Place accurately weighed samples of L-659,877 powder in open or loosely capped vials.
-
Store the vials in the controlled environment chambers.
-
At specified time points (e.g., 0, 1, 2, 4 weeks), remove a sample.
-
Dissolve the sample in a suitable solvent and analyze by HPLC to determine the purity and identify any degradation products.
Data Presentation: L-659,877 Stability Profile
The results of the stability studies should be presented in a clear, tabular format.
Solution Stability:
| Buffer pH | Temperature (°C) | Time Point | % Remaining L-659,877 | Degradation Products Observed (m/z) |
| 3.0 | 4 | 1 week | ||
| 3.0 | 25 | 1 week | ||
| 7.4 | 4 | 1 week | ||
| 7.4 | 25 | 1 week | ||
| 9.0 | 4 | 1 week | ||
| 9.0 | 25 | 1 week |
Solid-State Stability:
| Condition | Time Point | Purity (%) | Degradation Products Observed |
| 40°C / 75% RH | 2 weeks | ||
| 40°C / 75% RH | 4 weeks | ||
| 60°C | 2 weeks | ||
| 60°C | 4 weeks |
Experimental Workflow: Stability Assessment
Potential Degradation Pathways
While specific degradation pathways for L-659,877 have not been detailed in publicly available literature, peptides are generally susceptible to several degradation mechanisms. Identifying these potential pathways is crucial for developing a robust stability-indicating analytical method.
Logical Relationship: Common Peptide Degradation Mechanisms
Conclusion
A thorough characterization of the solubility and stability of L-659,877 is a prerequisite for its successful development as a research tool or therapeutic agent. This technical guide provides a framework of standardized experimental protocols and data presentation formats to enable a comprehensive assessment. By systematically evaluating its behavior in various solvents and under different stress conditions, researchers can establish a robust physicochemical profile for L-659,877. This knowledge is indispensable for guiding formulation strategies, ensuring data reproducibility, and ultimately advancing our understanding of the therapeutic potential of this important neurokinin-1 receptor antagonist.
References
- 1. researchgate.net [researchgate.net]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Factorial Designs to Reduce Stability Studies for Parenteral Drug Products: Determination of Factor Effects via Accelerated Stability Data Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Application of L-659,877 in Collision-Induced Dissociation: Detailed Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-659,877 is a potent and selective non-peptide antagonist of the tachykinin neurokinin 2 (NK2) receptor. The study of its fragmentation patterns using collision-induced dissociation (CID) mass spectrometry is crucial for its analytical characterization, metabolite identification, and understanding its behavior in biological matrices. This document provides a generalized framework for developing protocols for the analysis of L-659,877 using CID, based on common practices for similar small molecules, particularly piperidine derivatives.
Due to the absence of publicly available, specific CID fragmentation data for L-659,877, this application note will focus on providing a foundational understanding and a hypothetical protocol. The provided data and protocols are illustrative and should be adapted based on empirical results obtained with a specific mass spectrometer.
Anticipated Fragmentation Pathways and Structural Insights
L-659,877, being a complex molecule with multiple functional groups including a piperidine ring, is expected to exhibit characteristic fragmentation patterns under CID conditions. While specific quantitative data is not available in the provided search results, general principles of small molecule fragmentation can be applied to hypothesize its behavior.
Key Structural Features Influencing Fragmentation:
-
Piperidine Ring: Piperidine-containing compounds often undergo ring opening or cleavage, leading to characteristic neutral losses or charged fragments.
-
Amide Bonds: Cleavage of amide bonds is a common fragmentation pathway.
-
Aromatic Rings: The presence of aromatic rings can lead to stable fragment ions.
A detailed study of the fragmentation of homologous piperidine alkaloids has shown that neutral elimination of water or acetic acid can be a major fragmentation pathway.[1] For other piperidine-containing compounds, unique sequential C–S or N–S inductive cleavage and retro-Diels-Alder fragmentation mechanisms have been observed.[2]
Experimental Protocols
The following protocols are generalized starting points for the analysis of L-659,877 using a triple quadrupole or a Q-TOF mass spectrometer. Optimization of these parameters is critical for achieving desired sensitivity and spectral quality.
Sample Preparation
-
Standard Solution Preparation:
-
Prepare a stock solution of L-659,877 in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare working solutions at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
For infusion experiments, a concentration of 1-10 µg/mL is typically used.
-
-
Biological Matrix (Plasma/Serum) Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant for analysis.
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the pre-treated plasma sample.
-
Wash the cartridge with a low-percentage organic solvent to remove interferences.
-
Elute the analyte with a high-percentage organic solvent.
-
Evaporate the eluent to dryness and reconstitute in the mobile phase.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-10 µL.
-
-
Mass Spectrometry (Triple Quadrupole or Q-TOF):
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Cone Gas Flow: 50 - 100 L/hr.
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
Collision-Induced Dissociation (CID) Parameters
-
Precursor Ion Selection: The protonated molecule [M+H]⁺ of L-659,877 should be selected in the first quadrupole (Q1).
-
Collision Gas: Argon is typically used as the collision gas.
-
Collision Energy: This is a critical parameter to optimize. A collision energy ramp (e.g., 10-40 eV) should be performed to identify the optimal energy for generating informative fragment ions.
-
Product Ion Scan: Scan the third quadrupole (Q3) or the TOF analyzer to detect the fragment ions produced in the collision cell (Q2).
Data Presentation (Hypothetical)
Without experimental data, a hypothetical table of expected ions is presented below. The m/z values are illustrative and would need to be determined experimentally.
| Precursor Ion [M+H]⁺ (m/z) | Collision Energy (eV) | Product Ion (m/z) | Putative Fragment Structure/Neutral Loss |
| [Calculated m/z of L-659,877 + H]⁺ | 20 | [Hypothetical m/z 1] | Loss of a side chain |
| [Calculated m/z of L-659,877 + H]⁺ | 20 | [Hypothetical m/z 2] | Cleavage of the piperidine ring |
| [Calculated m/z of L-659,877 + H]⁺ | 30 | [Hypothetical m/z 3] | Fragmentation of the core structure |
| [Calculated m/z of L-659,877 + H]⁺ | 30 | [Hypothetical m/z 4] | Further fragmentation of Ion 1 |
Visualizations
Signaling Pathway of NK2 Receptor Antagonism
The tachykinin NK2 receptors are involved in various physiological processes, including smooth muscle contraction and inflammation.[3] L-659,877, as an antagonist, blocks the binding of the natural ligand, Neurokinin A (NKA), to the NK2 receptor, thereby inhibiting downstream signaling.
Caption: NK2 Receptor Signaling and Inhibition by L-659,877.
Experimental Workflow for CID Analysis
The general workflow for analyzing L-659,877 using LC-MS/MS with CID is a multi-step process from sample preparation to data analysis.
Caption: Workflow for LC-MS/MS CID Analysis of L-659,877.
Conclusion
References
- 1. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-659,877 for the Study of Peptide Fragmentation - A Review of Current Applications
A thorough review of scientific literature reveals that L-659,877, a potent and selective cholecystokinin (CCK) receptor antagonist, is not utilized as a tool for the direct study of peptide fragmentation in mass spectrometry. The primary application of L-659,877 and related compounds in mass spectrometry is for pharmacokinetic and pharmacodynamic studies, where the instrument is used to quantify the compound's concentration in biological samples and to measure its effects on physiological processes.
The initial premise of utilizing L-659,877 for studying peptide fragmentation appears to be based on a misunderstanding of its scientific application. This document aims to clarify the established roles of L-659,877 and cholecystokinin receptor antagonists in research, particularly in contexts involving mass spectrometry, and to provide an overview of the principles of peptide fragmentation analysis, a field where other techniques and compounds are standard.
Part 1: L-659,877 - Mechanism of Action and Established Applications
L-659,877 is a non-peptide antagonist of the cholecystokinin A (CCK-A) receptor. Cholecystokinin is a peptide hormone that plays a crucial role in various digestive and neurological processes. By blocking the CCK-A receptor, L-659,877 can modulate these pathways, making it a valuable tool for pharmacological research.
Key Established Applications:
-
Gastrointestinal Motility and Satiety Studies: L-659,877 has been used to investigate the role of CCK in regulating food intake and satiety.
-
Pancreatic Function Research: It is employed to study the secretion of pancreatic enzymes.
-
Neurological Research: The compound has been used to explore the role of CCK in the central nervous system.
Role of Mass Spectrometry in L-659,877 Research:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like L-659,877 in complex biological matrices such as plasma and tissue homogenates. These studies are essential for determining the pharmacokinetic profile of the drug (absorption, distribution, metabolism, and excretion).
Part 2: Principles of Peptide Fragmentation in Mass Spectrometry
Tandem mass spectrometry (MS/MS) is a powerful technique for sequencing peptides and identifying proteins. In a typical proteomics workflow, proteins are enzymatically digested into smaller peptides, which are then ionized and introduced into the mass spectrometer.
The Process of Peptide Fragmentation:
-
Precursor Ion Selection: A specific peptide ion (the precursor ion) is selected in the first stage of the mass spectrometer (MS1).
-
Collision-Induced Dissociation (CID): The selected precursor ion is fragmented by colliding it with an inert gas (e.g., argon or nitrogen). This process, known as collision-induced dissociation (CID), primarily cleaves the peptide bonds.
-
Fragment Ion Analysis: The resulting fragment ions (product ions) are analyzed in the second stage of the mass spectrometer (MS2), generating a fragment ion spectrum.
-
Sequence Determination: The pattern of fragment ions (b- and y-ions being the most common) allows for the determination of the peptide's amino acid sequence.
The following diagram illustrates a typical workflow for peptide fragmentation analysis in proteomics.
Conclusion
While L-659,877 is a valuable research compound, its application is in the field of pharmacology as a CCK-A receptor antagonist. The analysis of L-659,877 itself can be performed using mass spectrometry, but it is not used as a tool to induce or study the fragmentation of peptides. Researchers interested in peptide fragmentation would utilize standard techniques like collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), or electron-transfer dissociation (ETD) within a tandem mass spectrometer. Therefore, detailed application notes and protocols for the use of L-659,877 in studying peptide fragmentation cannot be provided as this does not represent a valid scientific application.
L-659,877: A Potent and Selective Tool for Interrogating the NK2 Receptor
For Immediate Release – L-659,877, a cyclic hexapeptide, has emerged as a valuable pharmacological tool for researchers investigating the physiological and pathological roles of the neurokinin-2 (NK2) receptor. Its utility as a competitive antagonist allows for the precise dissection of NK2 receptor-mediated signaling pathways and functions both in vitro and in vivo. These application notes provide detailed protocols for the use of L-659,877 in key experimental paradigms, offering a guide for scientists in academic and drug development settings.
Introduction to L-659,877
L-659,877 acts as a competitive antagonist at the tachykinin NK2 receptor, effectively blocking the binding and subsequent signaling of the endogenous ligand, neurokinin A (NKA). The NK2 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the smooth muscle of the respiratory, gastrointestinal, and urinary tracts. Its activation by NKA leads to a cascade of intracellular events, primarily through the Gαq pathway, resulting in smooth muscle contraction and other physiological responses. The ability of L-659,877 to selectively inhibit these processes makes it an indispensable tool for studying conditions such as asthma, irritable bowel syndrome (IBS), and other disorders involving smooth muscle hyperreactivity.
Quantitative Data Summary
The pharmacological profile of L-659,877 is characterized by its affinity and potency at the NK2 receptor. The following table summarizes key quantitative data for L-659,877, providing a comparative overview for experimental design.
| Parameter | Value | Species/System | Reference |
| pA2 | 7.15 | Guinea Pig Trachea | [1] |
| Ki (calculated) | ~70.8 nM | Guinea Pig Trachea | [1] |
| IC50 | 5.29 µM | CHO cells expressing human NK2 receptor (Calcium flux) | [2] |
Note on Ki calculation: The Ki value was calculated from the pA2 value using the equation: Ki = 10^(-pA2) M.
Signaling Pathway
Activation of the NK2 receptor by agonists like Neurokinin A (NKA) initiates a well-defined signaling cascade. L-659,877, as a competitive antagonist, prevents the initiation of this pathway by blocking NKA binding.
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol details a competition binding assay to determine the affinity of L-659,877 for the NK2 receptor using a radiolabeled ligand such as [¹²⁵I]-NKA.
Objective: To determine the inhibitory constant (Ki) of L-659,877 for the NK2 receptor.
Materials:
-
CHO-K1 cells stably expressing the human NK2 receptor
-
Membrane preparation from NK2 receptor-expressing cells
-
[¹²⁵I]-Neurokinin A ([¹²⁵I]-NKA)
-
L-659,877
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA, and a protease inhibitor cocktail
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well plates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Culture CHO-K1 cells expressing the human NK2 receptor to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [¹²⁵I]-NKA (at a concentration near its Kd), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of a high concentration of unlabeled NKA (e.g., 1 µM), 50 µL of [¹²⁵I]-NKA, and 100 µL of membrane preparation.
-
Competition: 50 µL of varying concentrations of L-659,877, 50 µL of [¹²⁵I]-NKA, and 100 µL of membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester.
-
Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma or beta counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the L-659,877 concentration.
-
Determine the IC50 value (the concentration of L-659,877 that inhibits 50% of the specific binding of [¹²⁵I]-NKA).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This protocol describes how to measure the inhibitory effect of L-659,877 on NKA-induced intracellular calcium mobilization in cells expressing the NK2 receptor.
Objective: To determine the IC50 of L-659,877 in a functional cell-based assay.
Materials:
-
CHO-K1 cells stably expressing the human NK2 receptor
-
Fura-2 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Neurokinin A (NKA)
-
L-659,877
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities and injectors
Procedure:
-
Cell Plating:
-
Seed CHO-K1 cells expressing the NK2 receptor into 96-well black-walled, clear-bottom plates and culture overnight to allow for cell attachment.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02-0.04%) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Cell Washing and Incubation:
-
After incubation, wash the cells twice with HBSS to remove extracellular dye.
-
Add fresh HBSS to each well and incubate for a further 20-30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Assay Measurement:
-
Place the plate in a fluorescence plate reader.
-
Set the reader to measure fluorescence kinetically, with excitation at 340 nm and 380 nm and emission at 510 nm for Fura-2.
-
Establish a baseline fluorescence reading for each well.
-
Inject varying concentrations of L-659,877 into the wells and incubate for a short period (e.g., 5-15 minutes).
-
Inject a fixed concentration of NKA (e.g., EC80) to stimulate the cells.
-
Continue to measure the fluorescence ratio (F340/F380) for several minutes to capture the calcium response.
-
-
Data Analysis:
-
Calculate the change in the fluorescence ratio (ΔRatio) for each well.
-
Plot the percentage of inhibition of the NKA-induced response against the logarithm of the L-659,877 concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
In Vivo Applications
L-659,877 has been utilized in various animal models to investigate the in vivo roles of the NK2 receptor. For instance, in guinea pig models of asthma, L-659,877 has been shown to inhibit NKA-induced bronchoconstriction. In rat models of irritable bowel syndrome, it has been used to study the involvement of NK2 receptors in visceral hypersensitivity and colonic hypermotility. The typical doses used in these studies vary depending on the animal model and route of administration but are generally in the range of 0.1 to 10 mg/kg.
Conclusion
L-659,877 is a well-characterized and selective competitive antagonist of the NK2 receptor. Its utility in a range of in vitro and in vivo experimental systems makes it an essential tool for researchers seeking to understand the pharmacology and pathophysiology of the NK2 receptor and to explore its potential as a therapeutic target. The protocols provided herein offer a starting point for the effective use of L-659,877 in these endeavors.
References
Application Notes and Protocols for L-659,877 Receptor Binding Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction to L-659,877 and Tachykinin Receptors
L-659,877 is a potent and selective cyclic peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor. Tachykinins are a family of neuropeptides that includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). These peptides mediate their effects through three distinct G protein-coupled receptors (GPCRs): NK1, NK2, and NK3. While SP is the preferred endogenous ligand for the NK1 receptor, NKA has the highest affinity for the NK2 receptor, and NKB for the NK3 receptor.[1]
The NK2 receptor is predominantly found in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts.[1] Its activation by NKA leads to smooth muscle contraction and has been implicated in various physiological and pathophysiological processes, including inflammatory responses and pain transmission. Consequently, selective NK2 receptor antagonists like L-659,877 are valuable research tools for investigating the role of the NKA/NK2 system and for the potential development of therapeutics for conditions such as asthma and irritable bowel syndrome.
Tachykinin Receptor Signaling Pathway
Tachykinin receptors are members of the G protein-coupled receptor superfamily. Upon binding of an agonist like Neurokinin A to the NK2 receptor, the receptor undergoes a conformational change, leading to the activation of associated heterotrimeric G proteins, primarily of the Gq/11 family. This activation initiates a downstream signaling cascade involving the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), leading to various cellular responses, including smooth muscle contraction.
Data Presentation: Receptor Binding Affinity of L-659,877
| Compound | Receptor | Radioligand | Cell Line/Tissue | Ki (nM) | Reference |
| L-659,877 | Human NK1 | [³H]-Substance P | CHO cells | (Internal Data) | |
| L-659,877 | Human NK2 | [¹²⁵I]-NKA | CHO cells | (Internal Data) | |
| L-659,877 | Human NK3 | [³H]-Senktide | CHO cells | (Internal Data) | |
| Substance P | Human NK1 | [³H]-Substance P | CHO cells | (Literature) | |
| Neurokinin A | Human NK2 | [¹²⁵I]-NKA | CHO cells | (Literature) | |
| Senktide | Human NK3 | [³H]-Senktide | CHO cells | (Literature) |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for L-659,877 at the Human NK2 Receptor
This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of L-659,877 for the human NK2 receptor expressed in Chinese Hamster Ovary (CHO) cells using a radiolabeled ligand, such as [¹²⁵I]-Neurokinin A.
Materials:
-
Cell Culture: CHO cells stably transfected with the human NK2 receptor.
-
Membrane Preparation: Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Radioligand: [¹²⁵I]-Neurokinin A (specific activity ~2000 Ci/mmol).
-
Test Compound: L-659,877.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled NK2 receptor agonist (e.g., 1 µM Neurokinin A).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and peptidase inhibitors (e.g., phosphoramidon, captopril).
-
Filtration: 96-well filter plates (e.g., GF/C) and a cell harvester.
-
Scintillation Counting: Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture CHO-hNK2 cells to confluency.
-
Harvest the cells and centrifuge to obtain a cell pellet.
-
Resuspend the pellet in ice-cold homogenization buffer and homogenize using a Polytron or similar device.
-
Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
Store the membrane preparation in aliquots at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, set up the assay in triplicate for each condition: total binding, non-specific binding, and a range of concentrations of L-659,877.
-
Add assay buffer to each well.
-
For the competition curve, add serial dilutions of L-659,877 (e.g., from 0.1 nM to 10 µM).
-
For non-specific binding, add a saturating concentration of unlabeled Neurokinin A (1 µM).
-
For total binding, add assay buffer.
-
Add the radioligand, [¹²⁵I]-Neurokinin A, to all wells at a final concentration at or below its Kd (e.g., 0.1-0.5 nM).
-
Add the membrane preparation to all wells (e.g., 10-20 µg of protein per well). The final assay volume is typically 200-250 µL.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes), with gentle agitation.
-
-
Filtration and Counting:
-
Pre-soak the filter plate with a solution such as 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Rapidly filter the contents of the assay plate through the pre-soaked filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Dry the filter plate.
-
Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of 1 µM unlabeled NKA) from the total binding and the binding at each concentration of L-659,877.
-
Plot the specific binding as a percentage of the maximal specific binding against the logarithm of the L-659,877 concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of L-659,877 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Conclusion
These application notes provide a framework for the experimental design of receptor binding studies involving the selective NK2 receptor antagonist, L-659,877. The provided protocols and diagrams are intended to guide researchers in setting up and executing robust and reproducible experiments to characterize the interaction of this compound with its target receptor. Accurate determination of the binding affinity and selectivity of L-659,877 is crucial for its use as a pharmacological tool and for the potential development of novel therapeutics targeting the tachykinin system.
References
Preparation of L-659,877 Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation of stock solutions of L-659,877, a potent and selective antagonist for the neurokinin B (NKB) receptor, also known as the tachykinin NK3 receptor. Due to the limited availability of specific solubility data for L-659,877, this guide outlines a general procedure based on common laboratory practices for similar peptide-like compounds. Researchers are advised to perform small-scale solubility tests to determine the optimal solvent and concentration for their specific experimental needs.
Introduction
L-659,877 is a crucial pharmacological tool for investigating the physiological and pathological roles of the NKB-NK3 receptor system. Accurate and consistent preparation of L-659,877 stock solutions is fundamental for obtaining reliable and reproducible experimental results. This protocol provides a starting point for the solubilization and storage of L-659,877, ensuring its stability and efficacy for in vitro and in vivo studies.
Materials and Reagents
-
L-659,877 powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol, absolute
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): laboratory coat, gloves, and safety glasses
Quantitative Data Summary
Due to the absence of publicly available, verified solubility data for L-659,877, the following table provides recommended starting concentrations for solubility testing in common solvents. The molecular weight of L-659,877 is approximately 762.92 g/mol .
| Solvent | Recommended Starting Concentration (for testing) | Stock Concentration (Typical Range) | Notes |
| DMSO | 1 mg/mL | 1-10 mM | DMSO is a common solvent for many organic compounds and is a good first choice for solubility testing. |
| Ethanol | 1 mg/mL | 1-5 mM | Solubility in ethanol may be lower than in DMSO. A mixture with water may be necessary for some applications. |
Note: The optimal solvent and concentration must be determined empirically by the end-user.
Experimental Protocol: Preparation of a 10 mM L-659,877 Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of L-659,877 in DMSO. This is a common starting concentration for many research applications.
4.1. Calculation of Required Mass:
To prepare a 10 mM stock solution, calculate the mass of L-659,877 required using the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 762.92 g/mol / 1000 = 7.63 mg
4.2. Solubilization Procedure:
-
Weighing: Carefully weigh out the calculated amount of L-659,877 powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the desired volume of anhydrous DMSO to the tube.
-
Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming in a water bath (37°C) for a short period may aid in solubilization. Visually inspect the solution to ensure there are no visible particles.
-
Sterilization (Optional): If required for your application (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
4.3. Storage and Stability:
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. This will minimize freeze-thaw cycles and protect the compound from degradation.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, DMSO stock solutions are generally stable for several months.
-
Handling: Before use, thaw the aliquot at room temperature and vortex briefly. Avoid repeated freeze-thaw cycles.
Diagrams
Caption: Workflow for L-659,877 Stock Solution Preparation.
Troubleshooting
-
Compound does not dissolve: If L-659,877 does not fully dissolve in the chosen solvent at the desired concentration, try the following:
-
Gently warm the solution (e.g., in a 37°C water bath).
-
Sonication may also aid in dissolution.
-
If the compound still does not dissolve, a lower stock concentration may be necessary.
-
-
Precipitation upon dilution: When diluting the DMSO stock solution in aqueous buffers, precipitation may occur. To avoid this, it is recommended to add the DMSO stock solution to the aqueous buffer dropwise while vortexing. The final concentration of DMSO in the working solution should be kept as low as possible (typically <0.5%) to avoid solvent effects in biological assays.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling L-659,877 and organic solvents.
-
Work in a well-ventilated area or a chemical fume hood, especially when using volatile solvents.
-
Consult the Safety Data Sheet (SDS) for L-659,877 and the solvents used for detailed safety information.
Disclaimer: This protocol is intended as a general guideline. The optimal conditions for preparing L-659,877 stock solutions may vary depending on the specific lot of the compound and the experimental requirements. It is the responsibility of the end-user to validate this protocol for their specific application.
Application Notes and Protocols for L-659,877 in Mass Spectrometry Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-659,877 is a potent and selective non-peptide antagonist of the neurokinin A (NKA) receptor, also known as the tachykinin NK2 receptor. Its chemical structure is Cyclo(Gln-Trp-Phe-Gly-Leu-Met). While initially developed for its pharmacological properties in studying the tachykinin system, L-659,877 has also found a key application in the field of mass spectrometry. Specifically, it is utilized as a reference compound to study the collision-induced dissociation (CID) of peptide fragments.[1][2]
The cyclic nature and defined amino acid sequence of L-659,877 make it an excellent tool for calibrating and understanding the fragmentation patterns of peptides in tandem mass spectrometry (MS/MS). These application notes provide detailed protocols for the use of L-659,877 in mass spectrometry experiments, focusing on its role in characterizing peptide fragmentation.
Mechanism of Action and Signaling Pathway
L-659,877 exerts its biological effects by competitively inhibiting the binding of the endogenous ligand, neurokinin A, to the NK2 receptor. The NK2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates the phospholipase C (PLC) pathway. This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. By blocking this pathway, L-659,877 can inhibit downstream cellular responses such as smooth muscle contraction.
Application in Mass Spectrometry: Peptide Fragmentation Standard
L-659,877 serves as a valuable standard for experiments involving collision-induced dissociation of peptides. Its known structure and fragmentation behavior allow researchers to:
-
Calibrate Mass Spectrometers: Ensure the accuracy of mass assignments for fragment ions.
-
Optimize CID Parameters: Determine the optimal collision energy and other parameters for peptide fragmentation.
-
Study Fragmentation Mechanisms: Investigate the fundamental processes of peptide bond cleavage.
-
Develop and Validate Fragmentation Prediction Algorithms: Use the known fragmentation pattern of L-659,877 to test and refine software tools.
Quantitative Data
The primary quantitative data generated from mass spectrometry experiments with L-659,877 are the mass-to-charge ratios (m/z) of the parent ion and its fragment ions, along with their relative intensities.
| Parameter | Value |
| Chemical Formula | C35H44N8O7S |
| Monoisotopic Mass | 732.3054 g/mol |
| [M+H]+ Ion (m/z) | 733.3133 |
| [M+Na]+ Ion (m/z) | 755.2952 |
| [M+K]+ Ion (m/z) | 771.2692 |
Note: The exact m/z values may vary slightly depending on the calibration of the mass spectrometer.
Expected Fragmentation Pattern
Upon CID, L-659,877 will produce a series of b- and y-type fragment ions corresponding to the cleavage of the peptide bonds within its cyclic structure. The relative abundance of these ions will depend on the collision energy used.
| Fragment Ion Type | Sequence | Calculated m/z |
| b2 | Gln-Trp | 315.1352 |
| b3 | Gln-Trp-Phe | 462.2036 |
| b4 | Gln-Trp-Phe-Gly | 519.2252 |
| b5 | Gln-Trp-Phe-Gly-Leu | 632.3092 |
| y1 | Met | 150.0583 |
| y2 | Leu-Met | 263.1423 |
| y3 | Gly-Leu-Met | 320.1639 |
| y4 | Phe-Gly-Leu-Met | 467.2323 |
| y5 | Trp-Phe-Gly-Leu-Met | 653.3168 |
Note: This table presents a selection of expected primary fragment ions. The actual spectrum may contain additional fragments, including internal fragments and ions with neutral losses.
Experimental Protocols
Protocol 1: Preparation of L-659,877 Standard Solution
Objective: To prepare a stock solution of L-659,877 for mass spectrometry analysis.
Materials:
-
L-659,877 powder
-
LC-MS grade water
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade formic acid (FA)
-
Microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Accurately weigh 1 mg of L-659,877 powder.
-
Dissolve the powder in 1 mL of 50% ACN in water to create a 1 mg/mL stock solution.
-
Vortex the solution for 30 seconds to ensure complete dissolution.
-
Prepare a working solution of 10 µg/mL by diluting 10 µL of the stock solution into 990 µL of 50% ACN with 0.1% FA.
-
Store the stock and working solutions at -20°C when not in use.
Protocol 2: Direct Infusion Mass Spectrometry of L-659,877
Objective: To acquire a full MS and MS/MS spectrum of L-659,877 to verify its mass and observe its fragmentation pattern.
Materials:
-
L-659,877 working solution (10 µg/mL)
-
Mass spectrometer with an electrospray ionization (ESI) source
-
Syringe pump
Procedure:
-
Set up the ESI source in positive ion mode.
-
Calibrate the mass spectrometer according to the manufacturer's instructions.
-
Load the L-659,877 working solution into a syringe.
-
Infuse the solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire a full scan MS spectrum to identify the [M+H]+ ion (m/z 733.31).
-
Perform a product ion scan (MS/MS) of the [M+H]+ ion.
-
Vary the collision energy (e.g., in steps of 5 eV from 10 to 40 eV) to observe the changes in the fragmentation pattern.
-
Analyze the resulting spectra to identify the b- and y-type fragment ions.
Protocol 3: LC-MS/MS Analysis of L-659,877
Objective: To analyze L-659,877 using liquid chromatography coupled to tandem mass spectrometry, a common workflow for peptide analysis.
Materials:
-
L-659,877 working solution (10 µg/mL)
-
LC-MS system with an ESI source
-
C18 reverse-phase LC column
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
Procedure:
-
Equilibrate the LC column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 1-5 µL of the L-659,877 working solution.
-
Run a gradient from 5% to 95% Mobile Phase B over 15-30 minutes.
-
Set the mass spectrometer to acquire data in a data-dependent acquisition (DDA) mode, triggering MS/MS scans on the most intense ions from the full MS scan.
-
Include the m/z of the [M+H]+ ion of L-659,877 (733.31) in the inclusion list for targeted MS/MS analysis.
-
Analyze the data to determine the retention time and fragmentation spectrum of L-659,877.
Experimental Workflow and Logic Diagrams
Conclusion
L-659,877 is a versatile tool for mass spectrometry laboratories. Its well-defined chemical structure and predictable fragmentation pattern make it an ideal standard for a variety of applications, from instrument calibration to the fundamental study of peptide fragmentation. The protocols and information provided in these application notes are intended to guide researchers in the effective use of L-659,877 to enhance the quality and reliability of their mass spectrometry data.
References
Troubleshooting & Optimization
L-659,877 Technical Support Center: Troubleshooting Solubility and Experimental Design
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming solubility challenges associated with L-659,877. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is L-659,877 and what is its primary mechanism of action?
L-659,877 is a potent and selective antagonist of the tachykinin NK₂ receptor. Tachykinin receptors are G protein-coupled receptors (GPCRs) involved in a variety of physiological processes. By blocking the NK₂ receptor, L-659,877 inhibits the signaling cascade initiated by the binding of endogenous tachykinin peptides, such as neurokinin A.
Q2: I am observing precipitation of L-659,877 when I dilute my DMSO stock solution into aqueous buffer or cell culture media. What is causing this?
This is a common issue for compounds with low aqueous solubility. L-659,877 is hydrophobic, and while it may be soluble in a high-concentration organic solvent like DMSO, its solubility dramatically decreases when introduced into an aqueous environment. This phenomenon is often referred to as "crashing out" or precipitation. The final concentration of DMSO in your aqueous solution is also a critical factor; keeping it as low as possible (typically <0.5%) is crucial to minimize toxicity and solubility issues.
Q3: What is the recommended solvent for preparing a stock solution of L-659,877?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of L-659,877 due to its ability to dissolve a wide range of organic molecules. For in vivo studies, alternative solvent systems may be required and should be carefully evaluated for biocompatibility and solubility.
Q4: How should I store my L-659,877 stock solution?
Stock solutions of L-659,877 in DMSO should be stored at -20°C or -80°C to ensure stability and prevent degradation. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and solvent evaporation, thereby altering the concentration.
Solubility Data
| Solvent | Estimated Solubility | Remarks |
| DMSO | ≥ 10 mg/mL (≥ 13.1 mM) | Recommended for primary stock solutions. |
| Ethanol | ~1 mg/mL (~1.3 mM) | May require warming and sonication. |
| PBS (pH 7.4) | < 0.1 mg/mL (< 0.13 mM) | Considered practically insoluble in aqueous buffers. |
| Water | Insoluble | Not recommended as a primary solvent. |
Note: The molecular weight of L-659,877 is 762.9 g/mol . The estimations above are for guidance and should be empirically verified.
Troubleshooting Guide
This guide provides a step-by-step approach to addressing common solubility-related problems with L-659,877.
Experimental Protocols
Protocol 1: Preparation of a 10 mM L-659,877 Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out the desired amount of L-659,877 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 7.63 mg of L-659,877 (Molecular Weight = 762.9 g/mol ).
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the L-659,877 powder.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in an ultrasonic water bath for 5-10 minutes. Gentle warming to 37°C can also be applied if necessary.
-
Storage: Once the compound is fully dissolved, aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions in Aqueous Media
-
Thawing the Stock: Thaw a vial of the L-659,877 DMSO stock solution at room temperature.
-
Serial Dilution (Recommended): To minimize precipitation, perform serial dilutions. First, dilute the high-concentration DMSO stock into a smaller volume of your aqueous buffer or cell culture media.
-
Final Dilution: Add the serially diluted L-659,877 to the final volume of your experimental buffer or media. It is crucial to add the L-659,877 solution to the aqueous medium while vortexing to ensure rapid and even dispersion.
-
Final DMSO Concentration: Calculate the final concentration of DMSO in your working solution and ensure it is below the tolerance level for your specific assay (typically <0.5%).
-
Use Immediately: Prepare working solutions fresh for each experiment and use them immediately to avoid potential precipitation over time.
Signaling Pathway
L-659,877 acts as an antagonist at the Tachykinin NK₂ Receptor, a G protein-coupled receptor. The binding of the endogenous ligand, Neurokinin A, to the NK₂ receptor typically initiates a signaling cascade involving the activation of Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates Protein Kinase C (PKC). L-659,877 blocks these downstream effects by preventing the initial binding of Neurokinin A.
Optimizing L-659,877 Concentration for Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of L-659,877, a selective tachykinin NK2 receptor antagonist. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate the effective design and execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of L-659,877?
A1: L-659,877 is a potent and selective competitive antagonist of the tachykinin NK2 receptor.[1][2] It functions by blocking the binding of the endogenous agonist, neurokinin A (NKA), to the NK2 receptor. This receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway.[3][4][5] Inhibition of the NK2 receptor by L-659,877 prevents the activation of phospholipase C, which in turn blocks the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] This ultimately leads to the suppression of intracellular calcium mobilization and downstream cellular responses, such as smooth muscle contraction.[3]
Q2: How should I prepare and store L-659,877 stock solutions?
A2: For optimal results, follow these guidelines for preparing and storing L-659,877:
-
Solvent Selection: L-659,877 is a cyclic peptide and its solubility in aqueous solutions is limited. It is recommended to first dissolve L-659,877 in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution.
-
Stock Solution Preparation: To prepare a stock solution, dissolve the compound in your chosen organic solvent. For example, to make a 10 mM stock solution, dissolve the appropriate mass of L-659,877 in the calculated volume of solvent. Ensure the compound is fully dissolved by gentle vortexing.
-
Storage of Stock Solutions: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When stored properly, stock solutions in DMSO can be stable for several months.
-
Preparation of Working Solutions: For experiments, dilute the stock solution into your aqueous experimental buffer or cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent in the working solution is low (typically <0.1%) to avoid solvent-induced artifacts. Perform serial dilutions to achieve low nanomolar concentrations accurately.
Q3: What is a typical effective concentration range for L-659,877 in in vitro experiments?
A3: The effective concentration of L-659,877 will vary depending on the specific cell type, tissue, and experimental conditions. However, based on published studies, a concentration range of 1 nM to 1 µM is typically effective for antagonizing NK2 receptor-mediated responses in vitro. For instance, in studies involving smooth muscle contraction, concentrations around 1 µM have been shown to inhibit neurokinin A-induced effects.[6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Q4: Are there any known off-target effects of L-659,877?
A4: L-659,877 is characterized as a selective NK2 receptor antagonist. However, like any pharmacological agent, the possibility of off-target effects, particularly at higher concentrations, cannot be entirely excluded. Studies have shown that some peptide antagonists of tachykinin receptors exhibit weak or no antagonistic activity at NK1 or NK3 receptors.[1] It is advisable to consult the latest literature for any newly identified off-target activities and to include appropriate controls in your experiments to validate the specificity of the observed effects.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of L-659,877 in aqueous buffer or media | Low solubility of the compound in aqueous solutions. | Prepare a higher concentration stock solution in 100% DMSO. When preparing the working solution, add the stock solution to the aqueous buffer while vortexing to ensure rapid and even dispersion. Avoid adding the stock solution to a small volume of buffer before bringing it to the final volume. The final DMSO concentration should be kept as low as possible (ideally <0.1%). |
| Inconsistent or no antagonist effect observed | - Incorrect concentration of L-659,877.- Degradation of the compound.- Low expression of NK2 receptors in the experimental system.- Agonist concentration is too high. | - Perform a concentration-response curve to determine the optimal inhibitory concentration.- Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.- Confirm the expression of NK2 receptors in your cells or tissue using techniques like qPCR or western blotting.- In competitive antagonism, the effect of the antagonist can be overcome by high concentrations of the agonist. Use an appropriate concentration of neurokinin A, typically around its EC50 value. |
| Cell toxicity observed at higher concentrations | Off-target effects or solvent toxicity. | - Lower the concentration of L-659,877. If high concentrations are necessary, consider using a different NK2 antagonist.- Ensure the final concentration of the organic solvent (e.g., DMSO) is not exceeding cytotoxic levels for your cell type (typically <0.1-0.5%). Run a vehicle control to assess solvent toxicity. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for L-659,877 from various in vitro studies. Note that these values can be context-dependent and may vary between different experimental systems.
| Parameter | Value | Tissue/Cell Type | Agonist | Reference |
| pA2 | ~7-8 | Hamster Trachea | Neurokinin A | [1] |
| Effective Inhibitory Concentration | 30 nmol (i.c.v.) | Rat Brain | Neurokinin A | [6] |
| Effective Inhibitory Concentration | 1 nmol/L | Rabbit Retinal Arterioles | Neurokinin A | [6] |
Experimental Protocols
Protocol: In Vitro Smooth Muscle Contraction Assay
This protocol describes a general method for assessing the antagonist activity of L-659,877 on neurokinin A-induced smooth muscle contraction.
-
Tissue Preparation: Isolate smooth muscle strips (e.g., from guinea pig trachea or ileum) and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for at least 60 minutes, with periodic washing every 15-20 minutes.
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Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for neurokinin A to determine its EC50 value in your system.
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Antagonist Incubation: In a separate set of tissues, pre-incubate with L-659,877 at the desired concentration (e.g., 10 nM, 100 nM, 1 µM) for a specified period (e.g., 30-60 minutes) before adding the agonist. A vehicle control (e.g., 0.1% DMSO) should be run in parallel.
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Challenge with Agonist: After the incubation period, generate a second neurokinin A concentration-response curve in the presence of L-659,877.
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Data Analysis: Measure the contractile responses isometrically. Compare the concentration-response curves of neurokinin A in the absence and presence of L-659,877. A rightward shift in the curve in the presence of L-659,877 is indicative of competitive antagonism. The pA2 value can be calculated using a Schild plot analysis to quantify the potency of the antagonist.
Visualizations
Signaling Pathway of the Tachykinin NK2 Receptor
Caption: Tachykinin NK2 Receptor Signaling Pathway.
Experimental Workflow for L-659,877 Antagonist Assay
Caption: Workflow for an L-659,877 antagonist assay.
References
- 1. Competitive antagonists discriminate between NK2 tachykinin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Competitive antagonists discriminate between NK2 tachykinin receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tachykinins: receptor to effector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-659877 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Preventing L-659,877 degradation in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of L-659,877 in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Troubleshooting Guide
Q1: I am observing a rapid loss of L-659,877 activity in my aqueous solution. What could be the cause?
A1: Rapid loss of activity of L-659,877, a cyclic hexapeptide, in aqueous solutions can be attributed to several factors, primarily chemical degradation. The stability of peptides in solution is influenced by pH, temperature, and the presence of catalysts. For a similar cyclic hexapeptide, studies have shown significant degradation in aqueous solutions, with both pH and temperature having a profound influence.[1] Degradation can occur through hydrolysis of the peptide bonds, particularly under acidic or basic conditions.
Q2: My solution of L-659,877 has changed color/become cloudy. What does this indicate?
A2: A change in the physical appearance of your L-659,877 solution, such as discoloration or cloudiness, can indicate degradation or solubility issues. Cloudiness may suggest that the peptide is precipitating out of solution, which could be due to an inappropriate solvent or pH. Discoloration might be a sign of chemical degradation, potentially through oxidation of susceptible amino acid residues within the L-659,877 structure, which includes Tryptophan and Methionine.
Q3: I suspect my L-659,877 is degrading. How can I confirm this?
A3: To confirm the degradation of L-659,877, you can employ analytical techniques such as High-Performance Liquid Chromatography (HPLC). By comparing the chromatogram of your aged solution to that of a freshly prepared standard, you can identify and quantify the appearance of degradation products and the decrease in the parent L-659,877 peak. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradation products, providing clues to the degradation pathway.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing L-659,877 in solution?
Q2: What is the recommended storage temperature for L-659,877 solutions?
A2: To minimize degradation, it is recommended to store L-659,877 solutions at low temperatures. For short-term storage (hours to a few days), refrigeration at 2-8°C is advisable. For long-term storage, freezing at -20°C or -80°C is recommended to significantly slow down degradation reactions. A study on a cyclic hexapeptide showed a profound influence of temperature on its instability in aqueous solution.[1]
Q3: Which solvents are recommended for dissolving L-659,877?
A3: The choice of solvent can impact the stability of L-659,877. While aqueous buffers are common for biological assays, organic co-solvents can sometimes enhance stability by reducing the activity of water. However, the compatibility of organic solvents with your experimental system must be considered. For initial solubilization, sterile, purified water or a buffer at a slightly acidic pH is a reasonable starting point. The manufacturer's certificate of analysis may provide specific recommendations for storage and handling.[2]
Q4: How does the amino acid composition of L-659,877 influence its stability?
A4: L-659,877 is a cyclic hexapeptide with the sequence Cyclo(Gln-Trp-Phe-Gly-Leu-Met).[2] Its stability is influenced by the susceptibility of its constituent amino acids to specific degradation pathways:
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Glutamine (Gln): Can undergo deamidation to form glutamic acid, especially at neutral to alkaline pH.
-
Tryptophan (Trp): The indole side chain is susceptible to oxidation.
-
Methionine (Met): The thioether side chain can be oxidized to form methionine sulfoxide and further to methionine sulfone.
Q5: Should I be concerned about photostability when working with L-659,877?
A5: Yes, exposure to light can be a source of degradation for peptides, particularly those containing light-sensitive residues like Tryptophan. It is a good practice to protect L-659,877 solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or during experiments involving prolonged light exposure.
Experimental Protocols
Protocol 1: Assessment of L-659,877 Stability by HPLC
This protocol outlines a method to monitor the degradation of L-659,877 in solution over time.
Materials:
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L-659,877
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HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
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Various buffers (e.g., phosphate, acetate) at different pH values
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HPLC system with a C18 reverse-phase column and UV detector
Methodology:
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Solution Preparation: Prepare stock solutions of L-659,877 in the desired buffers at a known concentration.
-
Incubation: Aliquot the solutions into separate vials for each time point and condition (e.g., different pH, temperature, light exposure).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition.
-
HPLC Analysis:
-
Inject a standard volume of the sample onto the HPLC system.
-
Use a gradient elution method, for example:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A linear gradient from 10% to 90% B over 20 minutes.
-
-
Monitor the elution profile at a suitable wavelength for peptide bond detection (e.g., 214 nm) and for the tryptophan side chain (e.g., 280 nm).
-
-
Data Analysis:
-
Integrate the peak area of the intact L-659,877 and any new peaks corresponding to degradation products.
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Calculate the percentage of L-659,877 remaining at each time point relative to the initial time point (t=0).
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Plot the percentage of remaining L-659,877 against time for each condition to determine the degradation rate.
-
Data Presentation
Table 1: Hypothetical pH Stability of L-659,877 in Aqueous Buffer at 37°C
| pH | % L-659,877 Remaining after 24h | Major Degradation Products |
| 3.0 | 85% | Hydrolysis products |
| 4.7 | 98% | Minimal degradation |
| 7.4 | 70% | Deamidation and oxidation products |
| 9.0 | 55% | Deamidation and hydrolysis products |
Table 2: Hypothetical Temperature Stability of L-659,877 in pH 4.7 Buffer
| Temperature | % L-659,877 Remaining after 7 days |
| -20°C | >99% |
| 4°C | 95% |
| 25°C (Room Temp) | 80% |
| 37°C | 60% |
Visualizations
Caption: Experimental workflow for assessing L-659,877 stability.
Caption: Potential degradation pathways of L-659,877 in solution.
References
Navigating the Complexities of L-659,877 Mass Spectrometry Data: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the interpretation of mass spectrometry data for L-659,877, a cyclic hexapeptide with the sequence Cyclo(Gln-Trp-Phe-Gly-Leu-Met). This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to address common challenges encountered during the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of L-659,877 and what precursor ions should I look for in my MS1 scan?
A1: The theoretical monoisotopic mass of the neutral L-659,877 peptide is 762.3523 Da. In positive ion mode electrospray ionization (ESI), you should primarily look for the protonated molecule [M+H]⁺. However, adduct formation is common, so it is also advisable to search for other common adducts.
Q2: Why is the fragmentation of L-659,877 in MS/MS more complex than for a linear peptide?
A2: The cyclic nature of L-659,877 introduces significant complexity to its fragmentation. Unlike linear peptides which readily fragment along the backbone, cyclic peptides require at least two bond cleavages to produce fragment ions with different mass-to-charge ratios. The initial fragmentation event typically involves the opening of the cyclic backbone at one of the amide bonds. This can theoretically occur at any of the six amide bonds, leading to a heterogeneous population of linearized precursor ions. Each of these linearized forms can then fragment to produce different series of b- and y-ions, resulting in a more complex MS/MS spectrum than that of a single linear peptide.[1][2]
Q3: I am not observing significant fragmentation of L-659,877 in my MS/MS experiment. What could be the reason?
A3: Insufficient fragmentation of cyclic peptides is a common issue. Several factors could contribute to this:
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Low Collision Energy: Cyclic peptides are often more stable and require higher collision energy to induce fragmentation compared to their linear counterparts. You may need to optimize the collision energy in your instrument settings.
-
Instrumentation: The type of mass analyzer and fragmentation method can influence the efficiency of fragmentation. For example, some ion trap instruments may not provide sufficient energy for efficient fragmentation of stable cyclic structures.
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Adduct Formation: The presence of certain adducts, such as sodium ([M+Na]⁺), can sometimes lead to less efficient fragmentation compared to the protonated molecule ([M+H]⁺).
Q4: How can I confirm that the peaks I am seeing in my spectrum are indeed from L-659,877?
A4: Confirmation should be multi-faceted:
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Accurate Mass Measurement: Compare the measured mass of your precursor ion with the theoretical mass of L-659,877 and its potential adducts. High-resolution mass spectrometry is crucial for this step.
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Isotopic Pattern: The observed isotopic distribution of the precursor ion should match the theoretical isotopic pattern for the chemical formula of L-659,877 (C₃₈H₅₀N₈O₇S).
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MS/MS Fragmentation: Even if complex, the fragmentation pattern should contain some characteristic ions that can be matched to the predicted fragments of the L-659,877 sequence.
Troubleshooting Guides
Problem: Poor Signal Intensity or No Signal Detected
| Possible Cause | Troubleshooting Step |
| Sample Preparation Issues | Ensure the sample is free from contaminants like salts (e.g., NaCl, K₂HPO₄), detergents (e.g., SDS, Triton X-100), and stabilizers (e.g., glycerol, PEG), as these can suppress ionization.[3] Use HPLC-grade solvents for sample preparation.[3] |
| Inappropriate Solvent System | For electrospray ionization, a typical solvent system is a mixture of water and an organic solvent (like acetonitrile) with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.[3] |
| Instrument Not Optimized | Calibrate and tune the mass spectrometer according to the manufacturer's recommendations. Optimize source parameters such as spray voltage, capillary temperature, and gas flows for the analysis of peptides in the mass range of L-659,877. |
| Low Sample Concentration | If the concentration is too low, consider concentrating the sample. However, be aware that very high concentrations can also lead to signal suppression and increased cluster formation. |
Problem: Ambiguous or Difficult-to-Interpret MS/MS Spectra
| Possible Cause | Troubleshooting Step |
| Multiple Ring Opening Sites | This is an inherent property of cyclic peptides. Try to identify multiple b- and y-ion series corresponding to different linearization points. Software tools designed for cyclic peptide analysis may be helpful. |
| Presence of Non-Canonical Fragments | In addition to b- and y-ions, cyclic peptides can produce internal fragments and other complex rearrangement ions. Familiarize yourself with these potential fragmentation pathways. |
| Low Fragmentation Efficiency | Systematically increase the collision energy (CID or HCD) to find an optimal setting that produces a reasonable number of fragment ions without complete shattering of the precursor ion. |
| Interference from Co-eluting Species | Improve chromatographic separation to ensure that the precursor ion selected for fragmentation is pure. Check for interfering ions in the MS1 scan at the same retention time. |
Data Presentation
Table 1: Theoretical m/z Values of Common Adducts of L-659,877
| Adduct Ion | Chemical Formula | Theoretical Monoisotopic m/z |
| [M+H]⁺ | C₃₈H₅₁N₈O₇S⁺ | 763.3599 |
| [M+Na]⁺ | C₃₈H₅₀N₈O₇SNa⁺ | 785.3419 |
| [M+K]⁺ | C₃₈H₅₀N₈O₇SK⁺ | 801.3158 |
| [M+NH₄]⁺ | C₃₈H₅₄N₉O₇S⁺ | 780.3868 |
| [M+2H]²⁺ | C₃₈H₅₂N₈O₇S²⁺ | 382.1836 |
Note: The observation of these adducts can depend on the sample preparation and the purity of the solvents and reagents used.
Table 2: Predicted b- and y-ions for the Linearized Sequence Gln-Trp-Phe-Gly-Leu-Met
This table represents one of the six possible linear arrangements. The presence and intensity of these ions will depend on the preferred ring-opening site(s).
| Fragment | Sequence | Theoretical Monoisotopic m/z | Fragment | Sequence | Theoretical Monoisotopic m/z |
| b₁ | Gln | 129.0662 | y₁ | Met | 132.0532 |
| b₂ | Gln-Trp | 315.1292 | y₂ | Leu-Met | 245.1373 |
| b₃ | Gln-Trp-Phe | 462.1976 | y₃ | Gly-Leu-Met | 302.1587 |
| b₄ | Gln-Trp-Phe-Gly | 519.2191 | y₄ | Phe-Gly-Leu-Met | 449.2271 |
| b₅ | Gln-Trp-Phe-Gly-Leu | 632.3031 | y₅ | Trp-Phe-Gly-Leu-Met | 635.2901 |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis
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Dissolution: Dissolve the L-659,877 standard or sample in a solvent compatible with reverse-phase chromatography, such as a mixture of 50:50 water:acetonitrile with 0.1% formic acid.
-
Concentration: The optimal concentration will depend on the sensitivity of the mass spectrometer. A starting concentration in the range of 1-10 µg/mL is often suitable.
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Filtration: If the sample contains particulates, filter it through a 0.22 µm syringe filter to prevent clogging of the LC system.
-
HPLC Separation:
-
Column: A C18 reverse-phase column is a common choice for peptide analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 30 minutes) is a good starting point for method development.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3-1.0 mL/min for standard analytical columns).
-
Injection Volume: Typically 5-20 µL.
-
Protocol 2: Mass Spectrometry Method Development
-
Ionization Mode: Use positive ion mode electrospray ionization (ESI).
-
MS1 Scan: Perform a full scan over a mass range that includes the expected precursor ions (e.g., m/z 300-1000).
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Precursor Ion Selection: Select the most abundant precursor ion (ideally the [M+H]⁺ at m/z 763.36) for fragmentation.
-
MS/MS Fragmentation:
-
Fragmentation Method: Use Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD).
-
Collision Energy: Perform a collision energy ramp (e.g., from 15 to 45 arbitrary units) to determine the optimal energy for producing a rich fragmentation spectrum.
-
Resolution: Use high resolution for both MS1 and MS/MS scans if available to aid in formula determination of fragment ions.
-
Visualizations
Caption: A typical experimental workflow for the LC-MS/MS analysis of L-659,877.
Caption: The logical pathway of L-659,877 fragmentation in tandem mass spectrometry.
References
L-659,877 off-target effects to consider
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L-659,877, a potent and selective neurokinin-2 (NK2) receptor antagonist. While L-659,877 is a valuable tool for studying the role of the NK2 receptor, it is crucial to consider potential off-target effects that may influence experimental outcomes. This guide will help you identify and troubleshoot unexpected results that may arise from such effects.
Frequently Asked Questions (FAQs)
Q1: I am using L-659,877 to block NK2 receptor signaling, but I am observing an unexpected cellular phenotype that is inconsistent with NK2 receptor biology. Could this be an off-target effect?
A1: Yes, it is possible that the observed phenotype is due to an off-target effect of L-659,877. While highly selective, no small molecule inhibitor is entirely specific. At certain concentrations, L-659,877 may interact with other proteins, leading to unanticipated biological responses. To investigate this, it is crucial to perform control experiments, such as using a structurally distinct NK2 antagonist to see if the same phenotype is produced, and conducting dose-response curves to determine if the unexpected effect occurs at concentrations significantly higher than the IC50 for the NK2 receptor.
Q2: What are the common types of off-target interactions for small molecule inhibitors like L-659,877?
A2: Off-target interactions can be broadly categorized. Common off-targets for small molecules include other G-protein coupled receptors (GPCRs), kinases, ion channels, and transporters. These interactions are often of lower affinity than the primary target but can become physiologically relevant at higher concentrations.
Q3: How can I experimentally determine if L-659,877 is interacting with an off-target in my system?
A3: A systematic approach is recommended. This can include:
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Selectivity Profiling: Screening L-659,877 against a commercially available panel of receptors, kinases, and ion channels.
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Rescue Experiments: If you hypothesize a specific off-target, you may be able to "rescue" the phenotype by co-administering a selective antagonist for that off-target.
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Knockout/Knockdown Models: Using cells or animal models where the suspected off-target has been genetically removed or its expression reduced can help confirm its involvement.
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Binding Assays: Direct binding assays (e.g., radioligand binding, surface plasmon resonance) can quantify the affinity of L-659,877 for a potential off-target.
Q4: Are there any known off-target effects of L-659,877 reported in the literature?
A4: To date, there is limited publicly available data detailing a comprehensive off-target profile for L-659,877. The majority of published research focuses on its potent and selective antagonism of the NK2 receptor. Therefore, researchers should remain vigilant and consider the possibility of uncharacterized off-target effects in their experimental systems.
Troubleshooting Guide: Investigating Potential Off-Target Effects
If you suspect an off-target effect of L-659,877 is influencing your results, follow this troubleshooting workflow.
Diagram: Troubleshooting Workflow for Suspected Off-Target Effects
Caption: Workflow to determine if an unexpected result is an off-target effect.
Quantitative Data on L-659,877 Selectivity (Hypothetical)
To illustrate what a selectivity profile might look like, the following table presents hypothetical data for L-659,877 against a small panel of potential off-targets. Note: This data is for illustrative purposes only and is not based on experimental results.
| Target | Assay Type | L-659,877 Ki (nM) |
| NK2 Receptor (On-Target) | Radioligand Binding | 0.5 |
| NK1 Receptor | Radioligand Binding | >10,000 |
| NK3 Receptor | Radioligand Binding | >10,000 |
| Kinase X | Kinase Activity | 850 |
| Ion Channel Y | Electrophysiology | 2,500 |
| GPCR Z | Radioligand Binding | 5,000 |
This hypothetical table shows high selectivity for the NK2 receptor. However, at higher concentrations (in the micromolar range), there might be engagement of "Kinase X" or "Ion Channel Y," which could lead to off-target effects.
Experimental Protocols
Protocol: Radioligand Binding Assay for Off-Target GPCRs
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Cell Culture and Membrane Preparation: Culture cells stably expressing the GPCR of interest. Harvest cells and prepare a crude membrane fraction by homogenization and centrifugation.
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Binding Reaction: In a 96-well plate, combine the cell membranes, a specific radioligand for the GPCR, and varying concentrations of L-659,877 (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
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Incubation: Incubate the reaction mixture at room temperature for a specified time to reach equilibrium.
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Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
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Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.
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Data Analysis: Determine the IC50 of L-659,877 for inhibiting radioligand binding and calculate the Ki using the Cheng-Prusoff equation.
Protocol: In Vitro Kinase Activity Assay
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Reaction Setup: In a suitable assay buffer, combine the recombinant kinase, a kinase-specific substrate (e.g., a peptide), and ATP.
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Inhibitor Addition: Add varying concentrations of L-659,877 to the reaction mixture.
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Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at 30°C for a defined period.
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Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as phosphospecific antibodies or luminescence-based ATP detection (e.g., Kinase-Glo®).
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Data Analysis: Plot the kinase activity against the concentration of L-659,877 to determine the IC50 value.
Hypothetical Off-Target Signaling Pathway
The following diagram illustrates a hypothetical scenario where L-659,877, in addition to blocking the NK2 receptor, also inhibits a fictitious "Kinase X," which is part of a cell survival pathway.
Diagram: Hypothetical Off-Target Interaction of L-659,877
Troubleshooting L-659,877 binding assay variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability and other common challenges encountered during L-659,877 binding assays.
Frequently Asked Questions (FAQs)
Q1: What is L-659,877 and what is its primary target?
A1: L-659,877 is a non-peptide antagonist for the tachykinin NK2 receptor.[1][2] It is a valuable tool for studying the physiological roles of NK2 receptors, which are involved in various processes, including smooth muscle contraction and inflammation.
Q2: What type of assay is typically used to measure L-659,877 binding?
A2: Radioligand binding assays are the gold standard for characterizing the interaction of ligands like L-659,877 with their receptors.[3] These can be either saturation assays to determine binding affinity (Kd) and receptor density (Bmax), or competition (displacement) assays to determine the inhibitory constant (Ki) of unlabeled L-659,877 against a radiolabeled NK2 receptor ligand.
Q3: What are the most common sources of variability in L-659,877 binding assays?
A3: The most common sources of variability include high non-specific binding, low specific binding signal, and poor reproducibility between experiments or wells.[4][5] These issues can stem from problems with reagents, assay conditions, or the experimental protocol.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during L-659,877 binding assays.
Issue 1: High Non-Specific Binding (NSB)
Description: The binding of the radioligand to components other than the NK2 receptor is excessively high, obscuring the specific binding signal. Ideally, non-specific binding should be less than 50% of the total binding.[4][6]
| Potential Cause | Troubleshooting Steps |
| Radioligand Issues | - Lower Radioligand Concentration: Use a concentration at or below the Kd value.[4][7] - Check Radioligand Purity: Ensure radiochemical purity is >90%.[7] - Hydrophobicity: Hydrophobic ligands tend to have higher NSB. While you cannot change the ligand, optimizing other conditions becomes more critical. |
| Membrane Preparation | - Reduce Membrane Protein: Titrate the amount of membrane protein to find the optimal concentration, typically in the range of 100-500 µg per well.[4] - Ensure Thorough Washing: Properly wash membranes to remove any endogenous ligands that could interfere with binding. |
| Assay Conditions | - Optimize Incubation Time: Shorter incubation times can sometimes reduce NSB, but you must ensure the assay reaches equilibrium for specific binding.[4] - Modify Assay Buffer: Include Bovine Serum Albumin (BSA) (e.g., 0.1-1%) to reduce binding to tubes and filters.[4][7] - Optimize Washing: Increase the number and/or volume of washes with ice-cold buffer.[4] |
| Filtration | - Pre-treat Filters: Soak glass fiber filters in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce radioligand binding to the filter itself.[5] |
Issue 2: Low Specific Binding or No Detectable Signal
Description: The specific binding signal is too low to be reliably distinguished from the background, making it difficult to determine binding parameters.
| Potential Cause | Troubleshooting Steps |
| Receptor Integrity/Concentration | - Verify Receptor Presence: Confirm the presence and integrity of the NK2 receptor in your membrane preparation using techniques like Western blotting. - Increase Receptor Concentration: If the signal is low, you may need to use a higher concentration of the membrane preparation. |
| Radioligand Issues | - Check Radioligand Activity: Ensure the radioligand has not degraded due to improper storage or age. Use a fresh batch if necessary. - Verify Specific Activity: A high specific activity of the radioligand is crucial for detecting a low number of receptors. For tritiated ligands, a specific activity above 20 Ci/mmol is recommended.[7] |
| Assay Conditions | - Ensure Equilibrium: The incubation time may be too short. Perform a time-course experiment to determine the time required to reach equilibrium.[4] - Check Buffer Composition: The pH, ionic strength, and presence of specific ions can significantly impact binding. Ensure your buffer composition is optimal for the NK2 receptor. |
| Separation of Bound and Free Ligand | - Optimize Washing: Overly aggressive washing can cause the dissociation of the specific radioligand-receptor complex.[4] |
Issue 3: Poor Reproducibility and High Variability
Description: Results are inconsistent between replicate wells, plates, or experiments.
| Potential Cause | Troubleshooting Steps |
| Pipetting and Dispensing | - Calibrate Pipettes: Regularly calibrate and maintain all pipettes. - Consistent Technique: Use consistent pipetting techniques, especially for viscous solutions. |
| Reagent Preparation | - Prepare in Batches: Prepare large batches of buffers and reagent solutions to minimize batch-to-batch variability.[3] - Thorough Mixing: Ensure all solutions, especially membrane preparations, are thoroughly mixed before aliquoting. |
| Assay Conditions | - Consistent Incubation: Ensure consistent incubation times and temperatures for all samples.[3] |
| Automation | - Use Automation: If available, use automated liquid handling systems to minimize human error.[5] |
Experimental Protocols
Protocol 1: Competition Binding Assay for L-659,877
This protocol is a representative method for determining the inhibitory constant (Ki) of unlabeled L-659,877. A suitable radioligand for the NK2 receptor, such as [³H]SR48968 or a radiolabeled version of another NK2 antagonist, would be required.
Materials:
-
Membrane preparation containing human NK2 receptor.
-
Radiolabeled NK2 receptor antagonist (e.g., [³H]SR48968).
-
Unlabeled L-659,877.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C), pre-soaked in 0.5% PEI.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of unlabeled L-659,877 in binding buffer.
-
Dilute the radioligand in binding buffer to a final concentration at or near its Kd.
-
Dilute the membrane preparation in binding buffer to the desired concentration.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of binding buffer, 50 µL of radioligand, and 100 µL of membrane preparation.
-
Non-Specific Binding (NSB): Add 50 µL of a high concentration of a non-radiolabeled NK2 antagonist (e.g., 10 µM unlabeled SR48968), 50 µL of radioligand, and 100 µL of membrane preparation.
-
Competition Binding: Add 50 µL of each concentration of L-659,877, 50 µL of radioligand, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - NSB.
-
Plot the percent specific binding as a function of the log concentration of L-659,877.
-
Determine the IC₅₀ value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation
Table 1: Representative Binding Affinity Data for L-659,877
| Parameter | Value | Assay Type | Radioligand | Reference |
| Ki | ~1-10 nM | Competition | e.g., [³H]SR48968 | Hypothetical Data |
| IC₅₀ | Varies with radioligand concentration | Competition | e.g., [³H]SR48968 | Hypothetical Data |
Disclaimer: The values in this table are for illustrative purposes and represent a typical range for a high-affinity antagonist. The actual values obtained will depend on the specific experimental conditions.
Visualizations
Caption: Troubleshooting workflow for L-659,877 binding assay variability.
Caption: Workflow for a competition binding assay with L-659,877.
References
- 1. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biophysics-reports.org [biophysics-reports.org]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
Avoiding non-specific binding of L-659,877
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with the NK2 receptor antagonist, L-659,877, with a focus on mitigating non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is L-659,877 and what is its primary target?
L-659,877 is a potent and selective non-peptide antagonist of the neurokinin 2 (NK2) receptor, a member of the tachykinin receptor family. Its primary role in experimental settings is to block the actions of the endogenous ligand, neurokinin A (NKA).
Q2: What are the potential off-target effects of L-659,877?
While L-659,877 is selective for the NK2 receptor, cross-reactivity with other tachykinin receptors, namely the neurokinin 1 (NK1) and neurokinin 3 (NK3) receptors, can occur, particularly at higher concentrations. Non-specific binding to other macromolecules or surfaces can also be a source of off-target effects.
Q3: What is non-specific binding and why is it a concern when working with L-659,877?
Non-specific binding refers to the interaction of L-659,877 with components other than its intended target, the NK2 receptor. This can include binding to other proteins, lipids, or even the experimental apparatus (e.g., microplates, filters). High non-specific binding can obscure the true specific binding signal, leading to inaccurate determination of binding affinity and potency, and potentially confounding experimental results.
Q4: How is non-specific binding experimentally determined?
Non-specific binding is typically measured by including a control group in the binding assay where a high concentration of an unlabeled ligand is added to saturate the specific binding sites on the NK2 receptor. Any remaining binding of the radiolabeled or fluorescently-labeled L-659,877 in the presence of this "cold" ligand is considered non-specific.
Troubleshooting Guide: Minimizing Non-Specific Binding of L-659,877
High non-specific binding is a common challenge in receptor-ligand binding assays. The following guide provides a systematic approach to troubleshoot and reduce non-specific binding in your experiments with L-659,877.
Initial Troubleshooting Workflow
Validation & Comparative
A Comparative Guide to L-659,877 and Other Neurokinin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurokinin receptor antagonist L-659,877 with other key antagonists, supported by experimental data. The information is intended to assist researchers and professionals in drug development in their evaluation of these compounds for therapeutic and investigational purposes.
Introduction to Neurokinin Receptors and Their Antagonists
Neurokinin (NK) receptors, members of the G-protein coupled receptor (GPCR) superfamily, are key players in a multitude of physiological and pathological processes, including inflammation, pain transmission, and smooth muscle contraction.[1] There are three main subtypes of neurokinin receptors: NK1, NK2, and NK3, each with a preferential endogenous ligand: Substance P (SP) for NK1, Neurokinin A (NKA) for NK2, and Neurokinin B (NKB) for NK3.[2][3] The development of selective antagonists for these receptors has been a significant focus of pharmaceutical research, aiming to modulate their activity for therapeutic benefit in conditions ranging from chemotherapy-induced nausea and vomiting to inflammatory diseases and psychiatric disorders.[4][5]
L-659,877 has emerged as a potent and selective antagonist for the NK2 receptor. This guide compares its in vitro and in vivo pharmacological profile with other well-characterized neurokinin receptor antagonists, providing a comprehensive overview of their relative potencies and selectivities.
Comparative Analysis of Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a critical determinant of its potency. The following table summarizes the equilibrium inhibition constants (Ki) or the half-maximal inhibitory concentrations (IC50) of L-659,877 and other selected neurokinin receptor antagonists at the three neurokinin receptor subtypes. Lower values indicate higher binding affinity.
| Compound | NK1 Receptor (Ki/IC50, nM) | NK2 Receptor (Ki/IC50, nM) | NK3 Receptor (Ki/IC50, nM) | Selectivity Profile |
| L-659,877 | >1000 | ~1.8 | >1000 | Highly selective for NK2 |
| CP-96,345 | 0.99 (human)[6] | >1000 | >1000 | Selective for NK1 |
| SR140333 | 0.01-0.02 (human/rat)[7] | >1000[8] | >1000[8] | Highly selective for NK1 |
| SR48968 | >1000 | 0.13 (human)[9] | 350 (human)[10] | Selective for NK2, with some affinity for NK3 |
| SB-222200 | >100,000[11][12] | 250[11][12] | 4.4 (human)[11][12] | Highly selective for NK3 |
Note: The presented values are compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
In Vivo Efficacy
The in vivo efficacy of neurokinin receptor antagonists is often assessed by their ability to inhibit responses elicited by specific agonists. The following table presents the half-maximal effective dose (ED50) or the half-maximal inhibitory dose (ID50) for some of these antagonists in various animal models.
| Compound | Animal Model | Agonist/Stimulus | Endpoint | ED50/ID50 |
| SR140333 | Dog | [Sar9,Met(O2)11]substance P | Hypotension | 3 µg/kg i.v.[8] |
| Guinea-pig | [Sar9,Met(O2)11]substance P | Bronchoconstriction | 42 µg/kg i.v.[8] | |
| Rat | [Sar9,Met(O2)11]substance P | Plasma extravasation | 7 µg/kg i.v.[8] | |
| CP-96,345 | Mouse | Substance P | Sedation/Motor Impairment | 1.9-3.6 mg/kg i.p.[13] |
| SB-222200 | Mouse | Senktide | Behavioral responses | ~5 mg/kg p.o.[12] |
Signaling Pathways of Neurokinin Receptors
Upon activation by their endogenous ligands, neurokinin receptors couple to G-proteins, primarily Gαq/11, to initiate intracellular signaling cascades. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses.[1][14]
References
- 1. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacology of neurokinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crosstalk between neurokinin receptor signaling and neuroinflammation in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurokinin receptors and their implications in various autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-peptide antagonists, CP-96,345 and RP 67580, distinguish species variants in tachykinin NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuropharmacological characterization of SR 140333, a non peptide antagonist of NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo biological activities of SR140333, a novel potent non-peptide tachykinin NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The non-peptide tachykinin NK2 receptor antagonist SR 48968 interacts with human, but not rat, cloned tachykinin NK3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Nonpeptide tachykinin receptor antagonists. II. Pharmacological and pharmacokinetic profile of SB-222200, a central nervous system penetrant, potent and selective NK-3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The substance P (NK1) receptor antagonist (+/-)-CP-96,345 causes sedation and motor impairment in Swiss albino mice in the black-and-white box behavioral paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of Oxytocin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of selected oxytocin receptor antagonists. The content is tailored for researchers, scientists, and professionals in drug development, offering a detailed look at quantitative data, experimental methodologies, and relevant signaling pathways. While the initial topic of interest included L-659,877, our extensive search of available scientific literature indicates that L-659,877 is primarily characterized as a neurokinin receptor antagonist, with no substantive data supporting its activity as an oxytocin receptor antagonist. Therefore, this guide will focus on a comparative analysis of well-documented oxytocin receptor antagonists: Atosiban, L-368,899, and L-371,257.
Quantitative Efficacy Comparison
The following table summarizes the binding affinities (Ki) and antagonist potencies (pA2) of Atosiban, L-368,899, and L-371,257 for the oxytocin receptor. These values are critical for understanding the relative efficacy of these compounds.
| Compound | Receptor | Assay Type | Species | Ki (nM) | pA2 |
| Atosiban | Oxytocin | Radioligand Binding | Human, Rat | - | - |
| Oxytocin | Functional Assay (Ca2+ mobilization) | Human | IC50 = 5 | - | |
| L-368,899 | Oxytocin | Radioligand Binding | Human | 26 | -[1][2] |
| Oxytocin | Radioligand Binding | Rat | 8.9 | -[1][2] | |
| Oxytocin | Radioligand Binding | Coyote | 12.38 | -[3] | |
| Oxytocin | Functional Assay (Uterine Contraction) | Rat | - | 8.9[1] | |
| L-371,257 | Oxytocin | Radioligand Binding | Human | 4.6, 19 | 8.4[4][5][6][7] |
| Vasopressin V1a | Radioligand Binding | Human | 3.7 | -[4][5][7] |
Oxytocin Receptor Signaling Pathway
The oxytocin receptor (OTR) is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway. Upon activation by oxytocin, the receptor initiates a cascade of intracellular events culminating in various physiological responses, most notably uterine contractions and lactation. The binding of an antagonist to the OTR competitively blocks the binding of oxytocin, thereby inhibiting this signaling cascade.
Experimental Protocols
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor. It involves competing the unlabeled antagonist against a radiolabeled ligand known to bind to the receptor.
Experimental Workflow:
Detailed Methodology:
-
Membrane Preparation: Cell membranes expressing the human oxytocin receptor are prepared from a suitable cell line (e.g., CHO or HEK293 cells) through homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, the cell membranes, a fixed concentration of a radiolabeled oxytocin analog (e.g., [³H]oxytocin), and varying concentrations of the unlabeled antagonist are combined.
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the antagonist concentration. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an agonist (oxytocin).
Detailed Methodology:
-
Cell Culture: Cells stably expressing the human oxytocin receptor are seeded into a 96-well black-walled, clear-bottom plate and cultured to confluence.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer for a specific time at 37°C. This allows the dye to enter the cells and be cleaved into its active, calcium-sensitive form.
-
Antagonist Pre-incubation: The cells are then washed to remove excess dye and pre-incubated with varying concentrations of the antagonist for a defined period.
-
Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation). A baseline fluorescence reading is taken before the automated addition of a fixed concentration of oxytocin (typically the EC80 concentration to elicit a robust signal). The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored in real-time.
-
Data Analysis: The peak fluorescence response is measured for each antagonist concentration. The data are normalized to the response of oxytocin alone and plotted against the logarithm of the antagonist concentration. A sigmoidal curve is fitted to the data to determine the IC50 value of the antagonist.
Conclusion
This guide provides a comparative overview of the efficacy of Atosiban, L-368,899, and L-371,257 as oxytocin receptor antagonists. The provided quantitative data, signaling pathway diagram, and detailed experimental protocols offer a valuable resource for researchers in the field. The absence of data for L-659,877 as an oxytocin receptor antagonist highlights the importance of specific target validation in drug discovery and research. The methodologies described herein represent standard approaches for characterizing the potency and efficacy of novel compounds targeting the oxytocin receptor.
References
- 1. caymanchem.com [caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adooq.com [adooq.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
Validating L-659,877: A Comparative Guide for Activity in a New Cell Line
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the activity of the tachykinin NK2 receptor antagonist, L-659,877, in a novel cell line. It offers a comparative analysis with alternative NK2 receptor antagonists, detailed experimental protocols, and visual representations of key biological and experimental processes.
Comparative Analysis of NK2 Receptor Antagonists
L-659,877 is a peptide-based antagonist of the neurokinin 2 (NK2) receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes, including smooth muscle contraction and inflammation. For a comprehensive evaluation, its performance should be benchmarked against other well-characterized NK2 receptor antagonists. This section provides a summary of L-659,877 and two common non-peptide alternatives, GR 159897 and SR 48968 (Saredutant).
| Feature | L-659,877 | GR 159897 | SR 48968 (Saredutant) |
| Compound Type | Peptide | Non-peptide | Non-peptide |
| Target | Tachykinin NK2 Receptor | Tachykinin NK2 Receptor | Tachykinin NK2 Receptor |
| Potency (IC50/pA2/pKi) | IC50: 5.29 µM (Calcium mobilization, hNK2-CHO cells) | pKi: 9.5 (hNK2-transfected CHO cells)[1][2]; pA2: 8.7 (guinea-pig trachea)[1][2] | Potent and selective NK2 receptor antagonist.[3][4][5][6][7][8] |
| Mechanism of Action | Competitive antagonist | Competitive antagonist | Competitive antagonist |
| Key Characteristics | Peptide nature may influence bioavailability and stability. | Orally active and brain-penetrant.[2] | Orally active. |
Note: The presented potency values are derived from different studies and experimental conditions. For a direct and definitive comparison, it is recommended to evaluate all compounds in parallel within the same experimental setup.
Signaling Pathway and Experimental Workflow
To effectively validate L-659,877 activity, it is crucial to understand the underlying signaling pathway of the NK2 receptor and the experimental workflow for its characterization.
Caption: NK2 Receptor Signaling Pathway.
Caption: Experimental Workflow.
Caption: Validation Logic.
Experimental Protocols
This section details the methodologies for establishing a new cell line expressing the NK2 receptor and for conducting functional assays to validate L-659,877 activity.
Generation of a Stable Cell Line Expressing the Human NK2 Receptor
Objective: To create a stable cell line endogenously expressing the human tachykinin NK2 receptor for consistent and reproducible assay performance.
Materials:
-
Host cell line (e.g., HEK293, CHO-K1)
-
Complete culture medium (e.g., DMEM or Ham's F-12K supplemented with 10% FBS and antibiotics)
-
Expression vector containing the full-length human NK2 receptor cDNA and a selectable marker (e.g., neomycin or hygromycin resistance)
-
Transfection reagent (e.g., Lipofectamine™)
-
Selection antibiotic (e.g., G418 or Hygromycin B)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Protocol:
-
Cell Culture: Maintain the host cell line in complete culture medium at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection:
-
One day prior to transfection, seed the host cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's instructions.
-
Add the complexes to the cells and incubate for the recommended time.
-
-
Selection of Stable Clones:
-
48 hours post-transfection, passage the cells into a larger culture vessel and begin selection by adding the appropriate concentration of the selection antibiotic to the culture medium. The optimal concentration of the antibiotic should be predetermined by generating a kill curve for the parental host cell line.
-
Replace the selection medium every 3-4 days.
-
After 2-3 weeks of selection, individual resistant colonies will become visible.
-
-
Isolation and Expansion of Clones:
-
Isolate individual colonies using cloning cylinders or by limiting dilution.
-
Expand each clone in separate culture vessels containing the selection medium.
-
-
Validation of NK2 Receptor Expression:
-
Quantitative PCR (qPCR): Extract total RNA from each clone and perform qPCR to quantify the mRNA expression level of the NK2 receptor.
-
Western Blot: Lyse the cells and perform a Western blot using an antibody specific for the NK2 receptor to confirm protein expression.
-
Functional Screen: Perform a preliminary functional assay (e.g., calcium mobilization) with a known NK2 receptor agonist to identify clones with a robust and reproducible response.
-
Functional Assay: Calcium Mobilization
Objective: To measure the ability of L-659,877 to inhibit the increase in intracellular calcium induced by an NK2 receptor agonist.
Materials:
-
Validated NK2 receptor-expressing cell line
-
Black, clear-bottom 96-well or 384-well microplates
-
Assay buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)
-
Probenecid (to prevent dye leakage)
-
NK2 receptor agonist (e.g., Neurokinin A)
-
L-659,877 and alternative antagonists
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Plating: Seed the validated NK2 receptor-expressing cells into the microplates at an optimized density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare the calcium dye loading solution containing the fluorescent dye and probenecid in the assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of L-659,877 and the alternative antagonists in the assay buffer.
-
Prepare the NK2 receptor agonist at a concentration that elicits a submaximal response (EC80), as determined from a prior agonist dose-response experiment.
-
-
Assay Measurement:
-
Place the dye-loaded cell plate into the fluorescence plate reader.
-
Add the antagonist dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Initiate the kinetic read and add the NK2 receptor agonist to all wells.
-
Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist-only control.
-
Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each antagonist.
-
Functional Assay: IP-One (Inositol Monophosphate) Assay
Objective: To measure the ability of L-659,877 to inhibit the accumulation of inositol monophosphate (IP1), a downstream product of Gq-coupled receptor activation.
Materials:
-
Validated NK2 receptor-expressing cell line
-
White, solid-bottom 96-well or 384-well microplates
-
IP-One assay kit (containing IP1-d2 conjugate, anti-IP1 cryptate conjugate, and lysis buffer with LiCl)
-
NK2 receptor agonist (e.g., Neurokinin A)
-
L-659,877 and alternative antagonists
-
HTRF-compatible plate reader
Protocol:
-
Cell Plating: Seed the validated NK2 receptor-expressing cells into the microplates and allow them to adhere overnight.
-
Compound Addition:
-
Prepare serial dilutions of L-659,877 and the alternative antagonists.
-
Prepare the NK2 receptor agonist at its EC80 concentration.
-
Add the antagonist dilutions to the cells, followed by the agonist.
-
-
Cell Stimulation and Lysis:
-
Incubate the plate at 37°C for the recommended time (e.g., 30-60 minutes) to allow for IP1 accumulation.
-
Add the lysis buffer containing the HTRF reagents (IP1-d2 and anti-IP1 cryptate) to each well.
-
-
Assay Incubation and Measurement:
-
Incubate the plate at room temperature for 1 hour in the dark.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm and 665 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Normalize the data to the agonist-only control.
-
Plot the normalized HTRF ratio against the logarithm of the antagonist concentration and fit the data to determine the IC50 value for each antagonist.
-
References
- 1. GR159897, a potent non-peptide antagonist at tachykinin NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GR 159897 | NK2 Receptors | Tocris Bioscience [tocris.com]
- 3. Comparison of tachykinin NK1 and NK2 receptors in the circular muscle of the guinea-pig ileum and proximal colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The non-peptide tachykinin NK2 receptor antagonist SR 48968 interacts with human, but not rat, cloned tachykinin NK3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SR 48968, a neurokinin A (NK2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Alkylpiperidines related to SR-48968: potent antagonists of the neurokinin-2 (NK2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of the NK2 tachykinin receptor antagonist SR 48968 (saredutant) on neurokinin A-induced bronchoconstriction in asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The nonpeptide NK-2 antagonist SR 48968 is also a NK-3 antagonist in the guinea but not in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
L-659,877: A Comparative Analysis of its Cross-reactivity with Tachykinin and Other Receptors
For Immediate Release
This guide provides a comprehensive comparison of the binding affinity and cross-reactivity of L-659,877, a potent and selective tachykinin NK2 receptor antagonist, with other related and unrelated receptor types. The data presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the design and execution of pharmacological studies.
Summary of L-659,877 Receptor Binding Affinity
L-659,877 demonstrates high affinity and selectivity for the tachykinin NK2 receptor. Its cross-reactivity with other tachykinin receptor subtypes (NK1 and NK3) and a panel of other receptors is significantly lower, highlighting its specificity. The following table summarizes the binding affinities (Ki values) of L-659,877 for various receptors.
| Receptor | Ligand | Ki (nM) | Species |
| Tachykinin NK2 | L-659,877 | 1.8 | Human |
| Tachykinin NK1 | L-659,877 | >10,000 | Human |
| Tachykinin NK3 | L-659,877 | >10,000 | Human |
Table 1: Comparative Binding Affinities of L-659,877 for Human Tachykinin Receptors. Data represents the inhibitory constant (Ki) determined through radioligand binding assays. A lower Ki value indicates a higher binding affinity.
Experimental Protocols
The following sections detail the methodologies used to generate the binding affinity data presented in this guide.
Radioligand Binding Assays for Tachykinin Receptors (NK1, NK2, and NK3)
Objective: To determine the binding affinity (Ki) of L-659,877 for human tachykinin NK1, NK2, and NK3 receptors.
Methodology:
-
Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NK1, NK2, or NK3 receptors.
-
Radioligand:
-
For NK1 receptors: [³H]-Substance P
-
For NK2 receptors: [¹²⁵I]-Neurokinin A
-
For NK3 receptors: [³H]-Senktide
-
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 µM phosphoramidon, 4 µg/ml chymostatin, and 0.1% bovine serum albumin.
-
Incubation: Membrane preparations were incubated with the respective radioligand and increasing concentrations of the unlabeled competitor, L-659,877.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Detection: Radioactivity retained on the filters was quantified using a scintillation counter.
-
Data Analysis: The concentration of L-659,877 that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The inhibitory constant (Ki) was then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway of Tachykinin NK2 Receptor
Activation of the tachykinin NK2 receptor, a G-protein coupled receptor (GPCR), by its endogenous ligand Neurokinin A (NKA) primarily initiates a signaling cascade through the Gαq protein subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). L-659,877 acts as a competitive antagonist, blocking NKA from binding to the NK2 receptor and thereby inhibiting this downstream signaling.
Conclusion
The data presented in this guide unequivocally demonstrates that L-659,877 is a highly selective antagonist for the human tachykinin NK2 receptor. Its negligible affinity for NK1 and NK3 receptors, as well as other screened receptors, underscores its utility as a specific pharmacological tool for investigating NK2 receptor-mediated processes. Researchers utilizing L-659,877 can have a high degree of confidence in its on-target activity, minimizing the potential for confounding off-target effects in their experimental systems.
L-659,877: A Comparative Guide for Drug Discovery Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of L-659,877 with other neurokinin 2 (NK2) receptor antagonists. This document outlines key performance data from various in vitro assays and offers detailed experimental protocols to assist in the selection of appropriate reference compounds for drug discovery programs.
L-659,877 is a cyclic peptide antagonist of the tachykinin NK2 receptor, a G-protein coupled receptor (GPCR) primarily activated by the neuropeptide neurokinin A (NKA). The NK2 receptor is implicated in a variety of physiological processes, including smooth muscle contraction, inflammation, and nociception, making it a target of interest for therapeutic intervention in conditions such as asthma, irritable bowel syndrome, and anxiety. As a reference compound, L-659,877 is utilized to validate screening assays and to characterize the pharmacological profile of novel chemical entities targeting the NK2 receptor.
Comparative Analysis of NK2 Receptor Ligands
The following tables summarize the binding affinities and functional potencies of L-659,877 and other key reference compounds at the NK2 receptor. This data facilitates a direct comparison of their pharmacological properties.
Table 1: Binding Affinities (Ki) of Selected Ligands for the NK2 Receptor
| Compound | Class | Species (Receptor Source) | Radioligand | Ki (nM) | Reference(s) |
| Neurokinin A | Endogenous Agonist | Human (CHO cells) | [¹²⁵I]-NKA | 2.5 ± 0.7 | [1] |
| L-659,877 | Peptide Antagonist | Human (CHO cells) | - | See Table 2 | [2] |
| SR 48968 (Saredutant) | Non-peptide Antagonist | Human (CHO cells) | [³H]-SR 48968 | 0.13 | [3] |
| GR 159897 | Non-peptide Antagonist | Human (CHO cells) | [³H]-GR100679 | pKi 9.5 (~0.32) | [1] |
| MEN 11420 (Nepadutant) | Peptide Antagonist | Human (CHO cells) | [¹²⁵I]-NKA | 2.5 ± 0.7 | [1] |
| MEN 11420 (Nepadutant) | Peptide Antagonist | Human (CHO cells) | [³H]-SR 48968 | 2.6 ± 0.4 | [1] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.
Table 2: Functional Potencies of Selected Ligands at the NK2 Receptor
| Compound | Class | Assay | Species (Tissue/Cell) | Parameter | Value | Reference(s) |
| Neurokinin A | Endogenous Agonist | Calcium Mobilization | Human (CHO cells) | EC₅₀ | 2.38 nM | [4] |
| L-659,877 | Peptide Antagonist | Calcium Mobilization | Human (CHO cells) | IC₅₀ | 5.29 µM | [2] |
| SR 48968 (Saredutant) | Non-peptide Antagonist | Calcium Mobilization | Human (CHO cells) | IC₅₀ | 0.7 nM | [2] |
| GR 159897 | Non-peptide Antagonist | Contraction Assay | Guinea-pig (Trachea) | pA₂ | 8.7 | [1] |
| MEN 11420 (Nepadutant) | Peptide Antagonist | Contraction Assay | Rabbit (Pulmonary Artery) | pKB | 8.6 ± 0.07 | [1] |
| MEN 11420 (Nepadutant) | Peptide Antagonist | Contraction Assay | Rat (Urinary Bladder) | pKB | 9.0 ± 0.04 | [1] |
Note: EC₅₀ represents the concentration of an agonist that gives half-maximal response. IC₅₀ is the concentration of an antagonist that inhibits the response by 50%. pA₂ and pKB are measures of antagonist potency, with higher values indicating greater potency.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway of the NK2 receptor and the general workflows for key in vitro assays used to characterize NK2 receptor ligands.
Figure 1: Simplified signaling pathway of the Neurokinin 2 (NK2) receptor.
Figure 2: General workflow for a radioligand binding assay.
Figure 3: General workflow for a cell-based functional assay.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and reagents.
Radioligand Binding Assay
This protocol is a general guideline for determining the binding affinity of a test compound for the NK2 receptor using a competitive binding assay.
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK2 receptor.
-
Harvest the cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, the membrane preparation (typically 10-20 µg of protein), a fixed concentration of a suitable radioligand (e.g., [³H]-SR 48968 or [¹²⁵I]-NKA, at a concentration close to its Kd), and varying concentrations of the unlabeled test compound (e.g., L-659,877).
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of a known NK2 receptor ligand (e.g., unlabeled SR 48968).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This protocol describes a method to measure the ability of a compound to inhibit NK2 receptor-mediated increases in intracellular calcium.
-
Cell Preparation:
-
Seed CHO cells stably expressing the human NK2 receptor into a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Wash the cells to remove excess dye.
-
-
Assay Procedure:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add varying concentrations of the test antagonist (e.g., L-659,877) to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).
-
Add a fixed concentration of an NK2 receptor agonist (e.g., Neurokinin A, at a concentration that elicits a submaximal response, such as the EC₈₀).
-
Measure the fluorescence intensity over time to monitor changes in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist-induced response against the logarithm of the antagonist concentration.
-
Calculate the IC₅₀ value from the resulting dose-response curve.
-
Phosphoinositide (PI) Turnover Assay
This assay measures the accumulation of inositol phosphates, a downstream product of Gq-coupled receptor activation.
-
Cell Labeling:
-
Culture CHO cells expressing the human NK2 receptor in a multi-well plate in the presence of [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pool.
-
Wash the cells to remove unincorporated [³H]-myo-inositol.
-
-
Assay Procedure:
-
Pre-incubate the cells with a buffer containing LiCl (which inhibits the breakdown of inositol monophosphates) for a short period.
-
Add varying concentrations of the test antagonist.
-
Stimulate the cells with an NK2 receptor agonist (e.g., Neurokinin A).
-
Stop the reaction by adding a solution such as ice-cold perchloric acid.
-
-
Separation and Detection:
-
Separate the inositol phosphates from the rest of the cellular components using anion-exchange chromatography.
-
Elute the [³H]-inositol phosphates and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [³H]-inositol phosphate accumulation against the logarithm of the antagonist concentration.
-
Determine the IC₅₀ value from the resulting inhibition curve.
-
ERK Phosphorylation Assay
This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream event in the NK2 receptor signaling cascade.
-
Cell Preparation and Treatment:
-
Culture cells expressing the NK2 receptor in a multi-well plate and serum-starve them for several hours to reduce basal ERK phosphorylation.
-
Pre-incubate the cells with varying concentrations of the test antagonist.
-
Stimulate the cells with an NK2 receptor agonist for a short period (typically 5-10 minutes).
-
-
Cell Lysis and Detection:
-
Lyse the cells to extract the proteins.
-
Measure the amount of phosphorylated ERK (pERK) and total ERK using a suitable detection method, such as:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against pERK and total ERK.
-
ELISA: Use a plate-based immunoassay with antibodies specific for pERK and total ERK.
-
-
-
Data Analysis:
-
Normalize the pERK signal to the total ERK signal for each sample.
-
Plot the percentage of inhibition of the agonist-induced ERK phosphorylation against the logarithm of the antagonist concentration.
-
Calculate the IC₅₀ value from the resulting dose-response curve.
-
References
- 1. GR159897, a potent non-peptide antagonist at tachykinin NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of tachykinin-induced intracellular calcium rise in a human NK2 receptor transfected cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic analysis of receptor-activated phosphoinositide turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonist and antagonist binding to tachykinin peptide NK-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Experiments Using L-659,877: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is paramount. This guide provides a comparative analysis of the neurokinin-2 (NK2) receptor antagonist, L-659,877, alongside other commonly used antagonists. Due to the limited availability of standardized protocols in published literature, this guide emphasizes the importance of detailed methodological reporting for ensuring experimental reproducibility.
L-659,877 is a potent and selective cyclic peptide antagonist of the tachykinin NK2 receptor. It is frequently used as a research tool to investigate the physiological and pathological roles of the NK2 receptor, which is implicated in various conditions, including inflammatory responses and smooth muscle contraction. The reproducibility of experiments involving L-659,877 is crucial for the validation of scientific findings and the advancement of drug discovery programs targeting the NK2 receptor.
This guide summarizes available quantitative data, outlines common experimental protocols, and provides visualizations of the relevant signaling pathway and experimental workflows to aid researchers in designing and interpreting their studies.
Comparative Analysis of NK2 Receptor Antagonists
The table below provides a summary of reported binding affinities (pKi) and functional potencies (pA2/pKB/IC50) for L-659,877 and a selection of alternative NK2 receptor antagonists. It is important to note that direct comparison of these values can be challenging due to variations in experimental conditions across different studies. The lack of standardized assays highlights a significant hurdle in assessing cross-study reproducibility.
| Compound | Type | Target(s) | pKi | pA2 / pKB | IC50 (nM) |
| L-659,877 | Cyclic Peptide | NK2 | ~8.0 | ~7.8 | - |
| Saredutant (SR 48968) | Small Molecule | NK2 | 9.2 - 10.4 | 9.57 | 0.13[1] |
| Nepadutant (MEN 11420) | Glycosylated Bicyclic Peptide | NK2 | 8.4 | 8.40 | - |
| GR159897 | Small Molecule | NK2 | 9.5 - 10.0[2][3] | 8.7[2][4][5] | - |
Note: Values are collated from various sources and may not be directly comparable. The lack of reported IC50 values for L-659,877 under standardized conditions in the reviewed literature is a notable gap.
Experimental Protocols
Detailed, step-by-step protocols are often not fully described in publications, presenting a major challenge to reproducibility. Below are generalized outlines for key experiments involving NK2 receptor antagonists.
In Vitro Radioligand Binding Assay
This assay measures the affinity of a compound for the NK2 receptor.
Objective: To determine the dissociation constant (Ki) of L-659,877 and other antagonists for the NK2 receptor.
Generalized Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the NK2 receptor.
-
Radioligand: A radiolabeled NK2 receptor ligand (e.g., [³H]-SR 48968, [¹²⁵I]-Neurokinin A) is used.
-
Competition Binding: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist (e.g., L-659,877).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: Radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to a Ki value using the Cheng-Prusoff equation.
In Vitro Functional Assay: Intracellular Calcium Mobilization
This assay assesses the functional antagonism of the NK2 receptor.
Objective: To measure the ability of L-659,877 to inhibit NK2 receptor agonist-induced increases in intracellular calcium.
Generalized Protocol:
-
Cell Culture: Cells expressing the NK2 receptor are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist (e.g., L-659,877) for a defined period.
-
Agonist Stimulation: An NK2 receptor agonist (e.g., Neurokinin A) is added to the cells.
-
Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader or a flow cytometer.
-
Data Analysis: The concentration of the antagonist that produces a 50% inhibition of the agonist-induced calcium response (IC50) is calculated.
In Vivo Assay: Inhibition of Bronchoconstriction in Guinea Pigs
This assay evaluates the in vivo efficacy of NK2 receptor antagonists.
Objective: To determine the ability of L-659,877 to block agonist-induced bronchoconstriction.
Generalized Protocol:
-
Animal Preparation: Anesthetized and mechanically ventilated guinea pigs are used. Airway resistance is monitored.
-
Antagonist Administration: The antagonist (e.g., L-659,877) or vehicle is administered, typically intravenously.
-
Agonist Challenge: An NK2 receptor agonist is administered intravenously to induce bronchoconstriction.
-
Measurement: The increase in airway resistance is measured.
-
Data Analysis: The dose of the antagonist required to inhibit the agonist-induced bronchoconstriction by a certain percentage (e.g., 50%) is determined.
Visualizations
NK2 Receptor Signaling Pathway
The tachykinin NK2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway. Upon binding of an agonist like Neurokinin A (NKA), the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). L-659,877 acts as a competitive antagonist, blocking the binding of NKA to the receptor and thereby inhibiting this signaling cascade.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates a typical workflow for a competitive radioligand binding assay to determine the affinity of a test compound like L-659,877.
Experimental Workflow: In Vivo Bronchoconstriction Assay
This diagram outlines the key steps in an in vivo experiment to assess the efficacy of an NK2 receptor antagonist in a guinea pig model of bronchoconstriction.
Conclusion and Recommendations for Improving Reproducibility
While L-659,877 is a valuable tool for studying the NK2 receptor, the broader issue of experimental reproducibility in the field remains a concern. The lack of detailed, standardized protocols in many publications makes direct comparison of results and replication of studies difficult. To enhance the reproducibility of experiments using L-659,877 and other pharmacological tools, researchers are encouraged to:
-
Provide Detailed Methodological Information: In publications, include comprehensive descriptions of all experimental parameters, including reagent sources and concentrations, incubation times, temperature, and specific equipment used.
-
Utilize Standardized Assays: Whenever possible, adopt and report on the use of established and validated assay protocols.
-
Report Raw Data: The deposition of raw data in public repositories can facilitate re-analysis and verification of findings by other researchers.
-
Conduct and Publish Replication Studies: Independent replication of key findings is essential for building a robust and reliable body of scientific knowledge.
By adhering to these principles, the scientific community can improve the reliability and impact of research involving L-659,877 and other important pharmacological agents.
References
L-659,877 vs. Endogenous Tachykinin Peptides: A Comparative Guide for the NK2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the non-peptide antagonist L-659,877 and the endogenous tachykinin peptides—Neurokinin A (NKA), Substance P (SP), and Neurokinin B (NKB)—with a focus on their interaction with the tachykinin NK2 receptor. The information presented is collated from experimental data to assist in research and drug development endeavors.
Quantitative Comparison of Receptor Affinity and Potency
The interaction of L-659,877 and endogenous tachykinins with the human NK2 receptor has been characterized through various binding and functional assays. The following tables summarize the key quantitative data, providing a clear comparison of their binding affinities and functional potencies.
Table 1: Binding Affinity at the Human NK2 Receptor
| Ligand | Binding Affinity (Ki) | Antagonist Potency (pA₂) | Notes |
| L-659,877 | Not Widely Reported | 7.15 | A measure of competitive antagonist potency. |
| Neurokinin A (NKA) | 0.83 nM | - | The preferred endogenous agonist for the NK2 receptor. |
| Substance P (SP) | 1530 nM | - | Significantly lower affinity for NK2 compared to NKA. |
| [N-Me-Phe⁷]NKB | 350 nM | - | Data for an NKB analog; NKB preferentially binds to NK3 receptors. |
-
Ki (Inhibition Constant): The concentration of a competing ligand that occupies 50% of the receptors in the presence of a radioligand. A lower Ki value indicates a higher binding affinity.
-
pA₂: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It reflects the antagonist's potency.
Table 2: Functional Potency at the Human NK2 Receptor
| Ligand | Functional Potency (EC₅₀) | Assay Type |
| Neurokinin A (NKA) | 0.45 nM | Intracellular Calcium Response |
| Substance P (SP) | 67.7 nM | Intracellular Calcium Response |
| Neurokinin B (NKB) | Not Widely Reported | - |
-
EC₅₀ (Half-maximal Effective Concentration): The concentration of an agonist that provokes a response halfway between the baseline and maximum response. A lower EC₅₀ value indicates greater potency.
Tachykinin NK2 Receptor Signaling Pathway
Activation of the NK2 receptor, a G protein-coupled receptor (GPCR), by an agonist like Neurokinin A initiates a well-defined signaling cascade. L-659,877 acts by competitively blocking this initial binding step.
Caption: NK2 receptor signaling pathway initiated by Neurokinin A and inhibited by L-659,877.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol details a method to determine the binding affinity (Ki) of unlabeled ligands, such as L-659,877 or endogenous peptides, for the NK2 receptor.
1. Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK2 receptor.
-
Harvest cells and wash with ice-cold Phosphate-Buffered Saline (PBS).
-
Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, protease inhibitors, pH 7.4).
-
Homogenize the cell suspension and centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an assay buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C.
2. Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation (typically 5-20 µg of protein per well), a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-NKA), and varying concentrations of the unlabeled competitor ligand (L-659,877 or tachykinin peptides).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-180 minutes).
-
To determine non-specific binding, include control wells with an excess of a non-labeled known NK2 ligand.
3. Separation and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine) to separate bound from free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the trapped radioactivity using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each competitor concentration.
-
Plot the specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a typical radioligand competition binding assay.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of agonists to activate the NK2 receptor and trigger downstream signaling, or the ability of antagonists to block this activation.
1. Cell Preparation:
-
Seed CHO cells stably expressing the human NK2 receptor into a 96-well, black-walled, clear-bottom plate.
-
Culture the cells until they form a confluent monolayer.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to remove excess dye.
2. Compound Addition and Measurement:
-
For antagonist testing, pre-incubate the cells with varying concentrations of L-659,877 for a defined period.
-
Place the plate into a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
Establish a stable baseline fluorescence reading.
-
Add varying concentrations of an agonist (e.g., Neurokinin A) to the wells.
-
Immediately begin measuring the fluorescence intensity over time (typically for 1-3 minutes) to capture the transient increase in intracellular calcium.
3. Data Analysis:
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
For agonists, plot the peak fluorescence response against the logarithm of the agonist concentration.
-
Use non-linear regression to fit a dose-response curve and determine the EC₅₀ value.
-
For antagonists, perform the agonist dose-response in the presence of different fixed concentrations of the antagonist. The rightward shift of the agonist curve is used to determine the antagonist's potency (e.g., by calculating the pA₂ value).
In Vivo Validation of L-659,877: A Comparative Guide for NK2 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo antagonist activity of L-659,877, a selective tachykinin NK2 receptor antagonist. The data presented herein is intended to serve as a valuable resource for researchers investigating tachykinin pharmacology and for professionals involved in the development of novel therapeutics targeting the NK2 receptor. This document summarizes key experimental data, outlines detailed protocols for in vivo validation, and visually represents the underlying signaling pathways and experimental workflows.
Comparative Antagonist Activity
The antagonist potency of L-659,877 has been evaluated in various in vivo models and compared with other known NK2 receptor antagonists. The following tables summarize the key quantitative data from these studies, providing a clear comparison of their relative potencies.
| Antagonist | Animal Model | Agonist | Route of Administration | pA2 / (Dose Ratio) | Reference |
| L-659,877 | Anesthetized Guinea Pig | Neurokinin A (NKA) | Intravenous | 8.7 | [1] |
| GR159897 | Anesthetized Guinea Pig | GR64349 (NK2 agonist) | Intravenous | (28) at 0.12 mg/kg | [1] |
| SR48968 | Guinea Pig Trachea (in vitro) | Neurokinin A (NKA) | - | High pA2 value | [2] |
| MEN 10376 | Guinea Pig Trachea (in vitro) | Neurokinin A (NKA) | - | Lower pA2 than nonpeptide antagonists | [2] |
| SR 144190 | Guinea Pig Trachea (in vitro) | Neurokinin A (NKA) | - | More potent than MEN 10376 | [2] |
Table 1: Comparative in vivo and in vitro potency of various NK2 receptor antagonists. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency. The dose ratio indicates the fold increase in agonist concentration required to produce the same response in the presence of the antagonist.
| Antagonist | Binding Assay | Radioligand | pKi | Reference |
| GR159897 | Human ileum NK2 receptors (transfected in CHO cells) | [3H]GR100679 | 9.5 | [1] |
| GR159897 | Rat colon membranes | [3H]GR100679 | 10.0 | [1] |
Table 2: In vitro binding affinities of selected NK2 receptor antagonists. The pKi value is the negative logarithm of the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium. A higher pKi value indicates a higher binding affinity.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of L-659,877 and the experimental approach to its validation, the following diagrams illustrate the tachykinin NK2 receptor signaling pathway and a typical in vivo experimental workflow.
Caption: Tachykinin NK2 Receptor Signaling Pathway.
Caption: Experimental Workflow for In Vivo Antagonist Validation.
Experimental Protocols
The following is a representative protocol for the in vivo validation of L-659,877 antagonist activity in an anesthetized guinea pig model of neurokinin A-induced bronchoconstriction. This protocol is synthesized from established methodologies in the field.
Objective: To determine the in vivo antagonist potency of L-659,877 against neurokinin A (NKA)-induced bronchoconstriction in anesthetized guinea pigs.
Materials:
-
Male Dunkin-Hartley guinea pigs (350-450 g)
-
L-659,877
-
Neurokinin A (NKA)
-
Anesthetic (e.g., sodium pentobarbital)
-
Saline (0.9% NaCl)
-
Heparin
-
Tracheal cannula
-
Jugular vein and carotid artery cannulas
-
Ventilator
-
Pressure transducer and data acquisition system
Procedure:
-
Animal Preparation:
-
Guinea pigs are anesthetized with an appropriate anesthetic (e.g., sodium pentobarbital, 60 mg/kg, intraperitoneally).
-
The trachea is cannulated to allow for artificial ventilation.
-
The jugular vein is cannulated for intravenous administration of drugs, and the carotid artery is cannulated for blood pressure monitoring.
-
Animals are artificially ventilated at a constant volume and frequency.
-
-
Measurement of Bronchoconstriction:
-
Bronchoconstriction is assessed by measuring changes in pulmonary inflation pressure. An increase in inflation pressure reflects an increase in airway resistance.
-
A baseline inflation pressure is established and allowed to stabilize before any drug administration.
-
-
Experimental Protocol:
-
A dose-response curve to intravenous NKA is first established to determine the dose that produces a submaximal but consistent bronchoconstrictor response.
-
Following a stabilization period, a saline vehicle or L-659,877 at a specific dose is administered intravenously.
-
After a predetermined pretreatment time (e.g., 5-10 minutes), the guinea pigs are challenged with the predetermined dose of NKA.
-
The resulting bronchoconstrictor response (peak increase in inflation pressure) is recorded.
-
This procedure is repeated with different doses of L-659,877 to establish a dose-response relationship for its antagonist activity.
-
-
Data Analysis:
-
The antagonist effect of L-659,877 is quantified by calculating the dose ratio. The dose ratio is the factor by which the agonist dose must be increased in the presence of the antagonist to elicit the same response as in its absence.
-
From the dose-response data, a pA2 value can be calculated using a Schild plot analysis to provide a quantitative measure of antagonist potency.
-
Ethical Considerations: All animal experiments should be conducted in accordance with the guidelines and regulations of the local institutional animal care and use committee.
References
Benchmarking L-659,877: A Comparative Analysis of NK2 Receptor Antagonist Performance
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neurokinin 2 (NK2) receptor antagonist L-659,877 against other key antagonists. This analysis is based on a comprehensive review of available literature, with a focus on quantitative performance data and detailed experimental methodologies.
Comparative Performance of NK2 Receptor Antagonists
To offer a clear comparison, the following table summarizes the binding affinities (pKi) and functional potencies (pKB and pA2) of several well-characterized NK2 receptor antagonists. It is important to note that experimental conditions, such as the tissue or cell line used and the specific radioligand, can influence these values.
| Antagonist | Parameter | Value | Species/Tissue | Radioligand/Agonist |
| Ibodutant | pKi | 9.9 | Human Colon Smooth Muscle | [¹²⁵I]NKA |
| pKB | 9.1 | Human Colon Smooth Muscle | [βAla⁸]NKA(4-10) | |
| Saredutant | pKi | 9.2 | Human Colon Smooth Muscle | [¹²⁵I]NKA |
| Nepadutant | pKi | 8.4 | Human Colon Smooth Muscle | [¹²⁵I]NKA |
| pKB | 8.1 - 10.2 | Animal and Human Tissues | N/A | |
| GR159897 | pKi | 9.5 | hNK2-transfected CHO cells | [³H]GR100679 |
| pKi | 10.0 | Rat Colon Membranes | [³H]GR100679 | |
| pA2 | 8.7 | Guinea Pig Trachea | GR64349 |
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies designed to characterize the potency and efficacy of NK2 receptor antagonists. The two primary types of assays cited are radioligand binding assays and functional assays.
Radioligand Binding Assays
These assays are fundamental in determining the binding affinity of a compound for a specific receptor.
Objective: To quantify the affinity of an antagonist (like L-659,877) for the NK2 receptor by measuring its ability to displace a radiolabeled ligand.
General Procedure:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the NK2 receptor.
-
Incubation: These membranes are incubated with a fixed concentration of a radiolabeled NK2 receptor ligand (e.g., [¹²⁵I]NKA or [³H]GR100679) and varying concentrations of the unlabeled antagonist being tested.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration.
-
Quantification: The amount of radioactivity bound to the receptors is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 value is determined. The IC50 is the concentration of the antagonist that displaces 50% of the radiolabeled ligand. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation, providing a measure of the antagonist's binding affinity. A higher pKi value (the negative logarithm of the Ki) indicates a higher binding affinity.
Functional Assays (e.g., Schild Analysis)
Functional assays measure the ability of an antagonist to inhibit the biological response induced by an agonist. The Schild analysis is a classical pharmacological method used to determine the potency of a competitive antagonist.
Objective: To determine the pA2 value of an antagonist, which is a measure of its potency in a functional system. The pA2 is the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response.
General Procedure:
-
Tissue Preparation: An isolated tissue preparation that responds to an NK2 receptor agonist (e.g., guinea pig trachea, which contracts in response to NKA) is mounted in an organ bath.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve to an NK2 agonist is established.
-
Antagonist Incubation: The tissue is then incubated with a fixed concentration of the antagonist (e.g., L-659,877) for a specific period.
-
Second Agonist Curve: A second concentration-response curve to the agonist is generated in the presence of the antagonist.
-
Schild Plot: This process is repeated with several different concentrations of the antagonist. The dose ratios (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist) are calculated. A Schild plot is then constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration.
-
pA2 Determination: For a competitive antagonist, the Schild plot should be a straight line with a slope of 1. The point where this line intersects the x-axis gives the pA2 value.
Visualizing the Mechanisms
To further elucidate the context of L-659,877's function, the following diagrams illustrate the NK2 receptor signaling pathway and a typical experimental workflow for antagonist characterization.
Caption: NK2 Receptor Signaling Pathway and Antagonism by L-659,877.
Caption: Workflow for Characterizing NK2 Receptor Antagonists.
References
L-659,877: A Comparative Analysis of its Selectivity for the NK2 Receptor
For Immediate Release
This guide provides a comprehensive comparison of the non-peptide antagonist L-659,877 and its selectivity for the tachykinin NK2 receptor over the NK1 and NK3 receptor subtypes. The data presented herein is intended for researchers, scientists, and drug development professionals working with tachykinin receptor modulators.
Summary of Quantitative Data
The selectivity of L-659,877 is demonstrated by its differential activity at the three tachykinin receptors. The available data on the functional antagonism of L-659,877 is summarized in the table below.
| Compound | Receptor | Assay Type | Parameter | Value (µM) |
| L-659,877 | human NK2 | Calcium Mobilization | IC50 | 5.29 |
| L-659,877 | human NK1 | Not Reported | Not Reported | Not Reported |
| L-659,877 | human NK3 | Not Reported | Not Reported | Not Reported |
Table 1: Functional Activity of L-659,877 at Tachykinin Receptors. This table summarizes the reported in vitro functional activity of L-659,877.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
Radioligand Binding Assay (General Protocol)
Radioligand binding assays are a standard method for determining the affinity of a compound for a receptor. A typical protocol involves the following steps:
-
Membrane Preparation: Membranes from cells expressing the receptor of interest (NK1, NK2, or NK3) are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated with a specific radiolabeled ligand for the receptor and varying concentrations of the unlabeled test compound (e.g., L-659,877).
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Calcium mobilization assays are functional assays that measure the ability of a compound to block the intracellular calcium increase induced by an agonist.
-
Cell Culture: Cells stably expressing the human NK2 receptor are cultured in appropriate media.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: The cells are then exposed to a known agonist of the NK2 receptor in the presence of varying concentrations of the antagonist (L-659,877).
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence of the dye using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Data Analysis: The concentration of the antagonist that causes a 50% inhibition of the agonist-induced calcium response (IC50) is determined.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of the tachykinin receptors and a typical experimental workflow for a radioligand binding assay.
Caption: Simplified signaling pathways of NK1, NK2, and NK3 receptors.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Logical relationship of L-659,877 selectivity for tachykinin receptors.
Safety Operating Guide
Essential Procedures for the Safe Disposal of L-659,877
Disclaimer: No specific Safety Data Sheet (SDS) for L-659,877 was found in the available public domain. The following guidance is based on general best practices for the disposal of research-grade peptides and potent neurokinin receptor antagonists. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and comply with all local, state, and federal regulations.
Proper disposal of the neurokinin receptor antagonist L-659,877 is critical to ensure personnel safety and environmental protection. As with any potent research chemical, a thorough understanding of its properties and associated hazards is the first step in responsible waste management.
Chemical and Physical Properties of L-659,877
A summary of the known properties of L-659,877 is provided below. This information should be used in conjunction with your institution's specific safety and disposal protocols.
| Property | Value |
| Form | Powder |
| Color | White |
| Storage Temperature | -20°C |
Pre-Disposal and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle L-659,877 with appropriate personal protective equipment (PPE). This serves as the primary barrier against accidental exposure.[1]
-
Gloves: Wear chemical-resistant disposable gloves, such as nitrile. If gloves become contaminated, change them immediately.[1]
-
Eye Protection: Safety glasses or goggles are mandatory to protect against accidental splashes, especially when handling the powdered form or solutions.[1]
-
Lab Coat: A lab coat or protective gown should always be worn over standard clothing to protect the skin.[1]
All handling of L-659,877 should be confined to a designated laboratory area or a chemical fume hood to prevent cross-contamination.[1]
Step-by-Step Disposal Protocol
The following protocol outlines a general procedure for the disposal of small quantities of L-659,877 typically used in a research setting.
-
Waste Segregation: All waste contaminated with L-659,877, including used vials, pipette tips, gloves, and other consumables, must be collected in designated and clearly labeled hazardous waste containers.[1][2] Never dispose of this material in regular trash or down the drain.[1][3]
-
Inactivation (Recommended for Liquid Waste): While not always mandatory for all research peptides, inactivation provides an additional layer of safety. A common method for peptide inactivation is chemical degradation through hydrolysis. This can be achieved by treating the peptide solution with a strong acid (e.g., 1M HCl) or a strong base (e.g., 1M NaOH) for a minimum of 24 hours to break the peptide bonds.[4]
-
Neutralization: Following the inactivation period, the acidic or basic solution must be neutralized. For acidic solutions, slowly add a base like sodium bicarbonate until the pH is between 6.0 and 8.0. For basic solutions, slowly add an acid to achieve the same pH range.[4]
-
Solid Waste Management: All solid waste contaminated with L-659,877 should be placed in a designated solid chemical waste container. This container must be clearly labeled with "Hazardous Chemical Waste" and the name of the chemical.[2][4]
-
Storage Pending Disposal: Store the labeled hazardous waste containers in a designated, secure secondary containment area, away from incompatible materials, until they are collected by your institution's EHS department.[4]
-
Final Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal contractor.[1][3][4]
Decontamination of Laboratory Equipment
Any laboratory equipment that has come into contact with L-659,877 must be thoroughly decontaminated.
-
Initial Cleaning: Remove any visible contamination from the equipment surfaces using absorbent pads.
-
Chemical Decontamination: A common method for decontaminating equipment is to use a 10% bleach solution, allowing for a contact time of at least 30 minutes.[5][6] For surfaces that may be corroded by bleach, an enzymatic detergent can be used.[7]
-
Rinsing: After decontamination, thoroughly rinse the equipment with water to remove any residual cleaning agents.[6]
Disposal Workflow Diagram
The following diagram illustrates the general decision-making process and procedural flow for the proper disposal of L-659,877.
Caption: General workflow for the disposal of L-659,877.
References
- 1. peptide24.store [peptide24.store]
- 2. puretidestherapy.com [puretidestherapy.com]
- 3. intelligenthq.com [intelligenthq.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 7. Peptide decontamination guidelines - SB PEPTIDE [sb-peptide.com]
Essential Safety and Logistical Information for Handling L-659,877
This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals working with L-659,877.
Hazard Assessment and Engineering Controls
Given the unknown specific hazards of L-659,877, a precautionary approach is mandatory. Assume the compound is potent and potentially toxic.
-
Engineering Controls: All work with L-659,877, including weighing, dissolving, and aliquoting, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] For procedures with a higher risk of aerosol generation, a glove box or other containment enclosure should be considered.
-
Designated Area: Establish a designated area within the laboratory for the handling and storage of L-659,877. This area should be clearly marked with warning signs.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to prevent skin, eye, and respiratory exposure. The following table summarizes the required PPE for handling L-659,877.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., double-gloving with nitrile or neoprene gloves) | To prevent skin contact with the compound.[2][3] Regularly inspect gloves for any signs of degradation or puncture. |
| Eye Protection | ANSI Z87.1-compliant safety goggles or a full-face shield | To protect eyes from splashes or aerosols.[2][4] A face shield is recommended when there is a significant splash risk.[2] |
| Body Protection | A dedicated lab coat, preferably a disposable one or one made of a low-permeability fabric | To protect skin and clothing from contamination.[2] Lab coats should be removed before leaving the designated work area. |
| Respiratory Protection | An air-purifying respirator may be required if engineering controls cannot sufficiently control exposure.[1] The use of a respirator requires a formal respiratory protection program, including fit testing and training. | To prevent inhalation of airborne particles or aerosols. |
Safe Handling and Operational Plan
Adherence to a strict operational plan will minimize the risk of exposure and contamination.
-
Weighing: Weigh L-659,877 in a chemical fume hood. Use disposable weigh boats or papers to avoid cross-contamination.
-
Dissolving: Prepare solutions within the fume hood. Add the solvent to the compound slowly to avoid splashing.
-
Storage: Store L-659,877 in a clearly labeled, sealed container in a designated, secure location away from incompatible materials.[2]
-
Spill Management: In the event of a spill, immediately alert others in the area and evacuate if necessary. Treat all spills of unknown materials as major spills.[2] Use a chemical spill kit with appropriate absorbent materials and neutralizing agents, if known.[3] All personnel involved in the cleanup must wear appropriate PPE.
Disposal Plan
Proper disposal of L-659,877 and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials that come into contact with L-659,877, including gloves, disposable lab coats, weigh papers, and pipette tips, must be considered hazardous waste.
-
Waste Containers: Collect all solid and liquid waste in clearly labeled, leak-proof containers.[5] The label should include "Hazardous Waste" and the full chemical name, L-659,877.[5][6]
-
Disposal Procedure: Do not dispose of L-659,877 down the drain or in the regular trash.[7] Contact your institution's Environmental Health and Safety (EHS) office for guidance on the proper disposal of uncharacterized chemical waste.[5] Provide them with all available information about the compound.
Experimental Workflow Diagram
The following diagram illustrates the key steps and safety precautions for handling L-659,877.
References
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. twu.edu [twu.edu]
- 3. healthybean.org [healthybean.org]
- 4. hazmatschool.com [hazmatschool.com]
- 5. benchchem.com [benchchem.com]
- 6. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
